Product packaging for Humantenmine(Cat. No.:CAS No. 82354-38-9)

Humantenmine

Cat. No.: B199024
CAS No.: 82354-38-9
M. Wt: 326.4 g/mol
InChI Key: BIGABVPVCRHEES-BTOOUBFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alkaloid from roots of Hu-Men-Teng (Gelsemium elegans Banth.);  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O3 B199024 Humantenmine CAS No. 82354-38-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82354-38-9

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,2S,4S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11?,12-,15-,17+,19-/m0/s1

InChI Key

BIGABVPVCRHEES-BTOOUBFQSA-N

Isomeric SMILES

CCC1=N[C@H]2C[C@@]3([C@H]4CC1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC

Canonical SMILES

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC

Appearance

Powder

Synonyms

humantenmine

Origin of Product

United States

Foundational & Exploratory

Unraveling the Neurotoxic Cascade of Humantenmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenmine, a principal indole alkaloid isolated from the toxic plant Gelsemium elegans, has garnered scientific interest due to its potent neurotoxicity and potential therapeutic applications in pain and rheumatic arthritis. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action. Emerging evidence strongly suggests that this compound's toxicity is primarily mediated through an excitotoxic cascade involving the N-methyl-D-aspartate (NMDA) receptor and subsequent downstream signaling pathways, leading to mitochondrial dysfunction and neuronal cell death. This document synthesizes findings from computational and experimental studies, presents available data in a structured format, and visualizes the proposed molecular interactions and pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Excitotoxicity via NMDA Receptor Modulation

The leading hypothesis for this compound's mechanism of action centers on its interaction with the NMDA receptor, a critical component in excitatory synaptic transmission. Overactivation of NMDA receptors leads to excessive calcium influx, initiating a cascade of neurotoxic events collectively known as excitotoxicity.

A pivotal study combining network pharmacology with experimental validation has provided significant insights into this mechanism. Molecular docking simulations predicted a high binding affinity of this compound for the GluN2A and GluN2B (also known as NMDAR2A and NMDAR2B) subunits of the NMDA receptor[1]. This computational finding is supported by in vivo evidence where the administration of NMDA, a specific agonist of the NMDA receptor, significantly increased the survival rate of mice poisoned with humantenirine (a synonym for this compound), suggesting a competitive or modulatory interaction at the receptor level[1].

While direct experimental binding assays with radiolabeled this compound have not been reported, the rescue effect of NMDA provides strong pharmacological evidence for the involvement of the NMDA receptor in its toxic effects.

Downstream Signaling: The MAPK Pathway and Mitochondrial Dysfunction

The excitotoxic cascade initiated by this compound's interaction with the NMDA receptor propagates through intracellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a key player.

Experimental evidence has demonstrated that humantenirine upregulates the phosphorylation level of MAPK3/1 (also known as ERK1/2) in the hippocampus of poisoned mice[1]. The MAPK signaling pathway is a crucial regulator of cellular processes, and its aberrant activation following excitotoxic insults can lead to apoptosis. Molecular docking studies further support the involvement of this pathway by predicting a high binding affinity of this compound for key protein kinases including MAPK1, MAPK3, and SRC[1].

The culmination of this excitotoxic signaling cascade is mitochondrial dysfunction. Studies have shown that humantenirine administration leads to a decrease in mitochondrial membrane potential and a reduction in ATP content in hippocampal tissue[1]. This mitochondrial impairment is a hallmark of excitotoxicity and a critical step towards neuronal cell death.

The proposed signaling pathway is visualized in the diagram below:

Humantenmine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (GluN2A/2B subunits) This compound->NMDAR Binds to/Modulates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Over-activation leads to MAPK_cascade MAPK Signaling Cascade (SRC, MAPK1, MAPK3) Ca_ion->MAPK_cascade Activates Mitochondrion Mitochondrion MAPK_cascade->Mitochondrion Impacts Mito_dysfunction Mitochondrial Dysfunction (↓ Membrane Potential, ↓ ATP) Mitochondrion->Mito_dysfunction Leads to Apoptosis Neuronal Apoptosis Mito_dysfunction->Apoptosis Induces Humantenmine_Metabolism_Workflow This compound This compound Incubation Incubation with NADPH This compound->Incubation HLM Human Liver Microsomes HLM->Incubation Metabolites Metabolite Identification (LC-MS/MS) Incubation->Metabolites CYP_ID CYP Isoform Identification (Recombinant CYPs, Inhibitors) Incubation->CYP_ID Result CYP3A4/5 Mediated Detoxification Metabolites->Result CYP_ID->Result

References

The Discovery and Isolation of Humantenmine from Gelsemium elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of humantenmine, a significant monoterpenoid indole alkaloid from Gelsemium elegans. This document details the experimental protocols, summarizes key quantitative data, and visualizes the intricate workflows and biological pathways associated with this potent natural product.

Introduction

Gelsemium elegans, a plant known for its toxic properties and use in traditional medicine, is a rich source of diverse indole alkaloids.[1][2] Among these, this compound and its analogues have garnered significant interest due to their complex chemical structures and potential pharmacological activities.[1][3][4] This guide serves as a comprehensive resource for researchers engaged in the study of these compounds, from initial extraction to biological pathway analysis.

Extraction of Total Alkaloids from Gelsemium elegans

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material. A common method is reflux extraction with ethanol, followed by acid-base partitioning to separate the alkaloidal fraction.

Experimental Protocol: Ethanol Reflux and Acid-Base Extraction
  • Extraction: The dried and powdered plant material (e.g., leaves and vine stems) of Gelsemium elegans (0.5 kg) is subjected to reflux extraction with 95% ethanol (2500 ml) for 3 hours. This process is repeated three times to ensure exhaustive extraction.[5]

  • Solvent Evaporation: The ethanol extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • Acid Dissolution: The resulting residue is dissolved in 300 ml of a 2% hydrochloric acid solution.[5]

  • Defatting: The acidic solution is then extracted three times with 100 ml of ethyl ether to remove non-alkaloidal, lipophilic compounds.[5]

  • Basification and Extraction: The pH of the aqueous layer is adjusted to 11 with a 5 M sodium hydroxide solution. The total alkaloids are then extracted three times with 100 ml of chloroform.[5]

  • Final Product: The chloroform extracts are combined and evaporated to dryness under vacuum to yield the crude total alkaloid extract.[5]

Diagram of the Extraction Workflow

ExtractionWorkflow plant Dried G. elegans Powder reflux Reflux with 95% Ethanol plant->reflux evaporation1 Evaporation reflux->evaporation1 acid_dissolution Dissolve in 2% HCl evaporation1->acid_dissolution defatting Extract with Ethyl Ether acid_dissolution->defatting basification Adjust pH to 11 (NaOH) defatting->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction evaporation2 Evaporation chloroform_extraction->evaporation2 crude_alkaloids Crude Total Alkaloids evaporation2->crude_alkaloids

Caption: Workflow for the extraction of total alkaloids from Gelsemium elegans.

Isolation and Purification of this compound

The separation of individual alkaloids from the crude extract is a critical and challenging step. Techniques such as counter-current chromatography and high-performance liquid chromatography (HPLC) are pivotal in obtaining pure this compound.

pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique separates compounds based on their differential partitioning between two immiscible liquid phases and their pKa values.

  • Two-Phase Solvent System: A solvent system of methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v) is prepared and equilibrated.[5][6]

  • Stationary and Mobile Phases: The upper organic phase is modified with 20 mM triethylamine to act as the retainer (stationary phase). The lower aqueous phase is acidified with 10 mM hydrochloric acid to serve as the eluter (mobile phase).[5][6]

  • Sample Preparation: 1.5 g of the crude alkaloid extract is dissolved in a mixture of 5 ml of the upper phase and 5 ml of the lower phase. The pH of the sample solution is adjusted to 6.0 with HCl.[5]

  • Chromatographic Separation: The sample is injected into the CCC column, which is pre-filled with the stationary phase. The mobile phase is then pumped through the column, and fractions are collected.[5]

  • Analysis: The collected fractions are analyzed by HPLC to identify and pool those containing the target alkaloids.[5]

High-Speed Counter-Current Chromatography (HSCCC) followed by Preparative HPLC

An alternative and efficient method involves the combination of HSCCC and preparative HPLC.

  • HSCCC Separation: A two-phase solvent system of 1% triethylamine aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v/v/v) is used to perform an initial separation of the crude extract (350 mg) by HSCCC.[7]

  • Preparative HPLC: The fractions obtained from HSCCC containing mixtures of alkaloids are further purified by preparative HPLC to yield pure compounds, including this compound analogues like 11-hydroxyhumanmantenine.[7]

Table 1: Yields and Purity of Alkaloids from Gelsemium elegans

CompoundIsolation MethodStarting Material (g)Yield (mg)Purity (%)Reference
GelseminepH-Zone-Refining CCC1.531294.8[6]
KouminepH-Zone-Refining CCC1.542095.9[6]
GelsevirinepH-Zone-Refining CCC1.519596.7[6]
14-HydroxygelsenicineHSCCC & Prep-HPLC0.3512.1>98[7]
SempervirineHSCCC & Prep-HPLC0.3520.8>98[7]
KoumineHSCCC & Prep-HPLC0.3550.5>98[7]
GelsemineHSCCC & Prep-HPLC0.3532.2>98[7]
GelselvirineHSCCC & Prep-HPLC0.3550.5>98[7]
11-HydroxyhumanmantenineHSCCC & Prep-HPLC0.3512.5>98[7]

Structural Elucidation of this compound

The definitive structure of this compound and its derivatives is determined through a combination of spectroscopic techniques.

Spectroscopic Methods
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY), are employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.[8]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.[4]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration of the molecule.[9]

Table 2: Key Spectroscopic Data for this compound-Type Alkaloids

CompoundMolecular FormulaHR-ESI-MS [M+H]⁺ (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
This compoundC₁₉H₂₂N₂O₃327.16526.03 (H-19), 2.92 (H-15)174.9 (C=O), 139.5, 131.2, 130.8, 130.0, 126.8, 124.8, 108.7 (aromatic/olefinic)[8][10]
Gelselegandine FC₂₂H₂₈N₂O₃Cl403.1783-174.9, 139.5, 131.2, 130.0, 130.0, 126.8, 124.8, 108.7, 74.1, 71.0, 69.4, 65.6, 64.3, 57.0, 54.7, 48.6, 34.5, 33.1, 29.4, 27.8, 13.4[8]

Biological Activity and Potential Signaling Pathways

This compound and related alkaloids from Gelsemium elegans exhibit a range of biological activities, including cytotoxic and neurotoxic effects.[11][12] The toxicity of these compounds is often linked to their interaction with the central nervous system.

Toxicological Mechanisms

The toxic effects of Gelsemium alkaloids are primarily attributed to respiratory failure.[12] Some of these alkaloids, like gelsenicine, have been shown to act as potent stimulators of GABA-A receptors in the ventral respiratory group (VRG) neurons, leading to the inhibition of respiratory drive.[12]

Metabolic Detoxification

The body possesses mechanisms to detoxify these potent alkaloids. Studies have shown that cytochrome P450 enzymes, specifically CYP3A4/5, play a crucial role in the metabolism of this compound through hydroxylation and oxidation reactions, facilitating its elimination.[13]

Diagram of this compound Metabolism

HumantenmineMetabolism This compound This compound CYP3A4_5 CYP3A4/5 This compound->CYP3A4_5 Metabolism Metabolites Hydroxylated and Oxidized Metabolites Detoxification Detoxification and Elimination Metabolites->Detoxification CYP3A4_5->Metabolites

Caption: Role of CYP3A4/5 in the metabolic detoxification of this compound.

Conclusion

The isolation and characterization of this compound from Gelsemium elegans represent a significant undertaking in natural product chemistry. The methodologies outlined in this guide, from extraction to structural elucidation, provide a framework for researchers in this field. Further investigation into the pharmacology and toxicology of this compound and its analogues will continue to be a vital area of research, with potential implications for drug development and toxicology.

References

An In-Depth Technical Guide to Humantenmine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a monoterpenoid indole alkaloid isolated from plants of the genus Gelsemium, most notably Gelsemium elegans. As one of the principal bioactive constituents of this plant, this compound has garnered interest for its potential pharmacological activities, including analgesic and anti-inflammatory properties. However, it is also recognized for its cytotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex, polycyclic structure characteristic of indole alkaloids. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one[PubChem CID: 44593672]
Molecular Formula C₂₁H₂₆N₂O₃[PubChem CID: 44593672]
Molecular Weight 354.4 g/mol [PubChem CID: 44593672]
Melting Point 166-168 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Appearance Crystalline solid
Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The detailed spectroscopic data are available in the supporting information of the publication "Koumine, Humantenine, and Yohimbane Alkaloids from Gelsemium elegans" in the Journal of Natural Products.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Characteristic signals for aromatic protons of the indole ring, olefinic protons, and aliphatic protons of the polycyclic system.
¹³C NMR Resonances corresponding to the carbonyl group, aromatic carbons, olefinic carbons, and aliphatic carbons.
Mass Spectrometry (HRMS) Provides the exact mass, confirming the molecular formula. Fragmentation patterns can offer structural insights.
Infrared (IR) Spectroscopy Absorption bands indicative of functional groups such as C=O (carbonyl), C-N, C-O, and aromatic C-H bonds.
Ultraviolet (UV) Spectroscopy Absorption maxima characteristic of the indole chromophore.

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The isolation of this compound from Gelsemium elegans typically involves chromatographic separation of the crude alkaloid extract. The following is a generalized protocol based on reported methods for the separation of alkaloids from this plant.[1]

Experimental Workflow for this compound Isolation

experimental_workflow start Dried and powdered G. elegans plant material extraction Extraction with an organic solvent (e.g., ethanol or methanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration acid_base Acid-base extraction to isolate crude alkaloids concentration->acid_base chromatography Chromatographic separation (e.g., pH-zone-refining CCC or HSCCC followed by prep-HPLC) acid_base->chromatography purification Further purification of This compound-containing fractions chromatography->purification characterization Structural elucidation and purity assessment (NMR, MS, etc.) purification->characterization

A generalized workflow for the isolation of this compound.
  • Extraction: The dried and powdered plant material of Gelsemium elegans is extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloidal fraction.

  • Chromatographic Separation: The crude alkaloid mixture is separated using advanced chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) or a combination of high-speed counter-current chromatography (HSCCC) followed by preparative high-performance liquid chromatography (prep-HPLC) have been successfully employed for the separation of major alkaloids from Gelsemium elegans.[1]

  • Purification and Identification: Fractions containing this compound are collected and further purified. The structure and purity of the isolated compound are then confirmed by spectroscopic methods (NMR, MS, IR).

Total Synthesis

As of the current literature, a detailed total synthesis of this compound has not been widely reported. The synthesis of related spirocyclic indole alkaloids often involves complex strategies to construct the characteristic spirocyclic system and control stereochemistry.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including cytotoxic, analgesic, and anti-inflammatory effects.

Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The primary method for evaluating this in vitro is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory properties of this compound are evaluated using various in vivo animal models.

Table 3: In Vivo Models for Analgesic and Anti-inflammatory Activity

ActivityExperimental ModelPrinciple
Analgesic Acetic acid-induced writhing testMeasures the reduction in the number of abdominal constrictions (writhings) induced by an intraperitoneal injection of acetic acid.
Analgesic Hot plate testAssesses the central analgesic effect by measuring the latency of the animal's response to a thermal stimulus.
Anti-inflammatory Carrageenan-induced paw edemaEvaluates the reduction in paw swelling (edema) induced by the injection of carrageenan, an inflammatory agent.
Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its metabolism has been linked to cytochrome P450 enzymes, specifically CYP3A4/5, which are involved in its detoxification.

Currently, there is no direct evidence in the reviewed literature that definitively links this compound to the modulation of a specific signaling pathway. Many alkaloids with anti-inflammatory properties are known to interfere with pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Future research is needed to investigate whether this compound exerts its biological effects through these or other signaling pathways.

Hypothetical Model of this compound's Anti-inflammatory Action

hypothetical_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Potential Target Signaling Pathways stimulus Inflammatory Stimulus nfkb NF-κB Pathway stimulus->nfkb Activates mapk MAPK Pathway stimulus->mapk Activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Leads to production of mapk->cytokines Leads to production of This compound This compound This compound->nfkb Potentially Inhibits This compound->mapk Potentially Inhibits

A hypothetical model of this compound's potential anti-inflammatory mechanism.

Conclusion

This compound is a structurally complex indole alkaloid with demonstrated cytotoxic, analgesic, and anti-inflammatory properties. This guide provides a summary of its known chemical and physical characteristics, along with generalized experimental protocols for its isolation and biological evaluation. While its potential as a pharmacological agent is intriguing, further research is required to fully elucidate its mechanism of action, including the specific signaling pathways it modulates, and to establish a complete total synthesis route. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and potential therapeutic applications of this natural product.

References

Humantenmine and its Relation to other Gelsemium Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of humantenmine, a monoterpenoid indole alkaloid found in plants of the Gelsemium genus. It explores its chemical and pharmacological properties in relation to other prominent Gelsemium alkaloids, including gelsemine, koumine, and gelsevirine. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Gelsemium Alkaloids

The genus Gelsemium, belonging to the family Loganiaceae, is a small group of flowering plants known for producing a diverse array of toxic and medicinally active monoterpenoid indole alkaloids (MIAs).[1] These alkaloids are biosynthetically derived from the precursor strictosidine and are classified into several structural types, including the koumine-, gelsemine-, and humantenine-types.[2] The primary alkaloids of interest—this compound, gelsemine, koumine, and gelsevirine—exhibit a range of pharmacological activities, from anti-inflammatory and analgesic effects to potent neurotoxicity.[1] Their complex chemical structures and diverse biological activities have made them subjects of intense research in phytochemistry and pharmacology.[2]

This compound, a representative of the humantenine-type alkaloids, is structurally distinct from the more extensively studied gelsemine and koumine. Understanding its unique properties and its relationship to other Gelsemium alkaloids is crucial for exploring the therapeutic potential and toxicological risks associated with this class of natural products.

Comparative Data of Major Gelsemium Alkaloids

The following tables summarize the key quantitative data for this compound and its related alkaloids to facilitate a comparative analysis of their toxicological and pharmacological profiles.

Table 1: Acute Toxicity Data

AlkaloidAnimal ModelRoute of AdministrationLD50Reference(s)
This compoundMouseIntraperitoneal (i.p.)~0.2 mg/kg[3]
Rat (female)Not specified0.520 mg/kg[4]
Rat (male)Not specified0.996 mg/kg[4]
GelsemineMouseIntraperitoneal (i.p.)56 mg/kg[5]
KoumineMouseIntraperitoneal (i.p.)~100 mg/kg[3]
Gelsevirine--Favorable safety profile reported in cellular and in vivo contexts[4]

Table 2: Receptor Binding and Functional Activity

AlkaloidReceptor TargetAssay TypeValueReference(s)
This compoundGlycine Receptors (α1, α2, α3)ElectrophysiologyNo detectable activity[6]
GABAA ReceptorsElectrophysiologyInsensitive[6]
GelsemineGlycine Receptors (spinal cord)[3H]-strychnine displacementKi = 21.9 µM[7]
Glycine Receptors (native)[3H]-strychnine displacementIC50 ≈ 40 µM[6]
GABAA ReceptorsElectrophysiologyIC50 ≈ 55-75 µM[6]
KoumineGlycine Receptors (α1)ElectrophysiologyIC50 = 31.5 ± 1.7 µM[6]
GelsevirineGlycine Receptors (α1)ElectrophysiologyIC50 = 40.6 ± 8.2 µM[6]

Table 3: Cytotoxicity Data

AlkaloidCell LineIC50Reference(s)
Humantenine-type (nor-humantenine)Human tumor cell lines4.6 - 9.3 µM[8]
GelseminePC1231.59 µM[9]

Biosynthesis of Gelsemium Alkaloids

The biosynthesis of all Gelsemium alkaloids originates from the condensation of tryptamine and secologanin to form strictosidine, a reaction catalyzed by strictosidine synthase.[10] Subsequent deglycosylation by strictosidine β-glucosidase yields the highly reactive strictosidine aglycone.[7] This intermediate is the crucial branch point from which the diverse scaffolds of the various Gelsemium alkaloid types are formed through a series of complex cyclization and rearrangement reactions that are not yet fully elucidated.

The diagram below illustrates the established early stages of the biosynthetic pathway and the proposed divergence to the major Gelsemium alkaloid skeletons.

Gelsemium_Biosynthesis cluster_precursors Core Precursors cluster_common_pathway Common Pathway cluster_divergent_pathways Divergent Scaffolds Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (Reactive Intermediate) Strictosidine->Strictosidine_Aglycone Strictosidine β-glucosidase Koumine_Type Koumine-type Strictosidine_Aglycone->Koumine_Type Proposed Cyclizations Humantenine_Type Humantenine-type Strictosidine_Aglycone->Humantenine_Type Proposed Rearrangements & Cyclizations Gelsemine_Type Gelsemine-type Strictosidine_Aglycone->Gelsemine_Type Proposed Rearrangements & Cyclizations Other_Types Sarpagine, Yohimbane, Gelsedine types Strictosidine_Aglycone->Other_Types Further Diversification

Biosynthetic pathway of Gelsemium alkaloids.

Experimental Protocols

Isolation and Purification of this compound from Gelsemium elegans

The following is a representative protocol synthesized from methods described for the isolation of Gelsemium alkaloids.

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots and rhizomes of G. elegans) is extracted exhaustively with 95% ethanol at room temperature.

    • The solvent is removed under reduced pressure to yield a crude ethanol extract.

    • The crude extract is suspended in a 2% tartaric acid solution and partitioned with ethyl acetate to remove non-alkaloidal constituents.

    • The acidic aqueous layer is basified with ammonium hydroxide to a pH of 9-10 and then extracted with chloroform.

    • The chloroform extract, containing the total alkaloids, is concentrated under reduced pressure.

  • Chromatographic Separation:

    • The total alkaloid extract is subjected to column chromatography on a silica gel column.

    • A gradient elution system of chloroform-methanol is typically used, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia developing system and visualized under UV light or with Dragendorff's reagent.

    • Fractions containing compounds with similar TLC profiles are combined.

  • Purification:

    • Fractions enriched with this compound are further purified using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.

    • An isocratic or gradient mobile phase of acetonitrile and water (containing a modifier like trifluoroacetic acid or formic acid) is used to achieve separation.

    • The purity of the isolated humantenine is confirmed by analytical HPLC.

Structure Elucidation by NMR and Mass Spectrometry
  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The purified alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

    • A suite of 1D and 2D NMR experiments are performed to elucidate the chemical structure:

      • ¹H NMR: Provides information about the number and chemical environment of protons.

      • ¹³C NMR and DEPT: Determines the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, revealing neighboring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton and determining the connectivity of different functional groups.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

    • The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete 3D structure of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the general methodology for assessing the effects of Gelsemium alkaloids on ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

  • Cell Preparation:

    • Cells expressing the ion channel of interest (e.g., glycine or GABAA receptors) are cultured on glass coverslips.

  • Recording Setup:

    • A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

    • Borosilicate glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution and mounted on a micromanipulator.

  • Whole-Cell Configuration:

    • Under visual control, the micropipette is brought into contact with the cell membrane.

    • A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • A brief, strong suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for the measurement of ionic currents across the entire cell membrane.

  • Data Acquisition:

    • Cells are voltage-clamped at a holding potential (e.g., -60 mV).

    • The agonist for the receptor of interest (e.g., glycine or GABA) is applied to elicit an ionic current, which is recorded using a patch-clamp amplifier and data acquisition software.

    • After obtaining a stable baseline response, the Gelsemium alkaloid (e.g., this compound) is co-applied with the agonist at various concentrations to determine its effect (inhibition or potentiation) on the agonist-evoked current.

    • Concentration-response curves are generated to calculate IC50 or EC50 values.

Signaling Pathways and Logical Relationships

The distinct pharmacological profiles of the Gelsemium alkaloids can be visualized through their interactions with specific signaling pathways and in the context of a typical experimental workflow.

Experimental_Workflow Plant_Material Gelsemium Plant Material (e.g., G. elegans) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Alkaloid Pure Alkaloid (e.g., this compound) Prep_HPLC->Pure_Alkaloid Structure_Elucidation Structure Elucidation Pure_Alkaloid->Structure_Elucidation Pharmacological_Testing Pharmacological Testing Pure_Alkaloid->Pharmacological_Testing NMR 1D & 2D NMR Structure_Elucidation->NMR MS HR-MS Structure_Elucidation->MS In_Vitro In Vitro Assays (e.g., Patch-Clamp) Pharmacological_Testing->In_Vitro In_Vivo In Vivo Models (e.g., Toxicity) Pharmacological_Testing->In_Vivo

A typical experimental workflow for Gelsemium alkaloids.

While this compound shows a lack of significant activity at glycine and GABAA receptors, gelsemine and koumine have been shown to modulate these inhibitory neurotransmitter receptors. The following diagram illustrates a signaling pathway initiated by the binding of gelsemine or koumine to spinal glycine receptors.

Signaling_Pathway Gelsemine_Koumine Gelsemine or Koumine GlyR Spinal Glycine Receptor (GlyR) Gelsemine_Koumine->GlyR Orthosteric Agonist HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Expression GlyR->HSOR Activation leads to increased expression Allopregnanolone Allopregnanolone Biosynthesis HSOR->Allopregnanolone Catalyzes GABAAR GABAA Receptor (GABAAR) Allopregnanolone->GABAAR Positive Allosteric Modulation Analgesia Mechanical Antiallodynia (Analgesic Effect) GABAAR->Analgesia Enhanced Inhibitory Neurotransmission

Signaling pathway of Gelsemine and Koumine.

Conclusion

This compound represents a structurally and pharmacologically distinct member of the Gelsemium alkaloid family. In contrast to gelsemine and koumine, which are known to modulate inhibitory glycine and GABAA receptors, this compound exhibits significantly higher acute toxicity and appears to act through different mechanisms. The data compiled in this guide highlight the importance of considering the specific structural type of a Gelsemium alkaloid when evaluating its potential for therapeutic development or assessing its toxicological risk. Further research is needed to fully elucidate the biosynthetic pathways leading to the diverse Gelsemium alkaloid scaffolds and to identify the specific molecular targets of humantenine and other highly toxic members of this class of natural products.

References

The Toxicological Profile of Humantenmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenmine, a complex indole alkaloid isolated from the highly toxic plant Gelsemium elegans, has garnered scientific interest due to its potent biological activity. However, its inherent toxicity presents a significant hurdle for any potential therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of this compound, summarizing available data on its mechanism of action, metabolism, and toxic effects. This document aims to serve as a resource for researchers and drug development professionals by consolidating existing knowledge and highlighting areas requiring further investigation.

Introduction

This compound is a constituent of Gelsemium elegans, a plant notorious for its poisonous properties.[1] The alkaloids present in this plant, including this compound, are known to be rapidly absorbed and widely distributed throughout the body.[2] Among the various alkaloids isolated from Gelsemium elegans, gelsenicine and humantenine-type alkaloids have been identified as the most toxic.[1] The primary cause of death following Gelsemium elegans poisoning is respiratory failure, often preceded by severe neurotoxic symptoms.[3][4]

Acute Toxicity

The primary target of this compound's acute toxicity is the central nervous system (CNS).[5] Poisoning incidents involving Gelsemium elegans in humans present with symptoms such as dizziness, respiratory depression, neuromuscular paralysis, and in severe cases, multi-organ failure.[4][6]

Table 1: Acute Toxicity Data for Gelsemium elegans Alkaloids (for context)
SubstanceAnimal ModelRoute of AdministrationLD50Reference
Total AlkaloidsMouseOral15 mg/kg[3]
Total AlkaloidsMouseIntraperitoneal4 mg/kg[3]
GelsenicineRatIntraperitoneal~0.26 mg/kg[4]
GelsenicineRatIntravenous~0.15 mg/kg[4]
GelsemineMouseIntraperitoneal~56 mg/kg[4]
KoumineMouseIntraperitoneal~100 mg/kg[4]

Note: This table provides context on the toxicity of related alkaloids but lacks specific data for this compound.

Genotoxicity

A comprehensive search of available scientific literature did not yield any studies specifically investigating the genotoxic potential of this compound. Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), chromosomal aberration test, and micronucleus test, have not been reported for this compound. Therefore, the genotoxicity profile of this compound remains uncharacterized.

Metabolism and Detoxification

The metabolic fate of this compound has been a subject of investigation. Studies have shown that it undergoes extensive metabolism in the body.[2] The primary enzymes responsible for its detoxification are members of the cytochrome P450 family, specifically CYP3A4/5. These enzymes metabolize this compound into less toxic hydroxylated and oxidized metabolites.

Mechanism of Toxicity

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated but are believed to involve the modulation of key neurotransmitter systems.

Neurotoxicity

The pronounced neurotoxic effects of Gelsemium alkaloids suggest a direct action on the central nervous system.[5] Evidence points towards the involvement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. It is postulated that these alkaloids may act as antagonists or modulators of GABA receptors, leading to a disruption of the delicate balance between neuronal excitation and inhibition.[7] This disruption can result in excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation.

Signaling Pathways

Recent research suggests that the excitotoxicity induced by Gelsemium alkaloids may be mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway is a crucial regulator of various cellular processes, including cell death and survival. Upregulation of the phosphorylation of key proteins in the MAPK cascade, such as MAPK3/1, has been observed in response to humantenirine (a related alkaloid), leading to mitochondrial dysfunction and subsequent neuronal cell death.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the published literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such investigations.

Acute Oral Toxicity (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a common method for assessing acute oral toxicity. A generalized workflow is as follows:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dose Selection: A starting dose is chosen based on available information, and subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.

  • Administration: The test substance is administered orally via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality over a defined period, typically 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods appropriate for the UDP.

Visualizations

Experimental Workflow

experimental_workflow start Start: Select Animal Model (e.g., Rodent) dose_prep Prepare this compound Formulation start->dose_prep dosing Administer Single Oral Dose (OECD 425) dose_prep->dosing observation Observe for 14 Days (Toxicity Signs & Mortality) dosing->observation data_collection Record Clinical Signs, Body Weight, Necropsy Findings observation->data_collection analysis Calculate LD50 & Analyze Data data_collection->analysis end End: Determine Acute Oral Toxicity analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Putative Signaling Pathway for Neurotoxicity

signaling_pathway This compound This compound gaba_receptor GABA Receptor This compound->gaba_receptor Interaction (Antagonism/Modulation) inhibition_disruption Disruption of Inhibitory Neurotransmission gaba_receptor->inhibition_disruption excitotoxicity Excitotoxicity inhibition_disruption->excitotoxicity mapk_pathway MAPK Signaling Pathway (e.g., MAPK3/1) excitotoxicity->mapk_pathway Activation mitochondrial_dysfunction Mitochondrial Dysfunction mapk_pathway->mitochondrial_dysfunction neuronal_death Neuronal Cell Death mitochondrial_dysfunction->neuronal_death

References

The Unfolding Pathway of Humantenmine: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a prominent monoterpenoid indole alkaloid (MIA) found in plants of the genus Gelsemium, notably Gelsemium elegans and Gelsemium sempervirens. These plants have a long history in traditional medicine and are also known for their toxicity, which is attributed to their complex alkaloid profile, including this compound, koumine, and gelsemine.[1][2] The intricate molecular architecture and significant biological activities of these compounds make their biosynthetic pathways a subject of intense research, holding potential for metabolic engineering and the sustainable production of valuable pharmaceuticals.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It details the established upstream reactions common to all MIAs, summarizes the available quantitative data, presents detailed experimental protocols for alkaloid analysis, and outlines the putative regulatory mechanisms governing its production. While the initial steps of the pathway are well-characterized, it is important to note that the specific enzymatic conversions in the later stages leading to the humantenine scaffold are still under active investigation.

The Biosynthetic Pathway: From Primary Metabolism to a Common Ancestor

The biosynthesis of this compound, like all MIAs, begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin.

  • Tryptamine Formation : The shikimate pathway produces the aromatic amino acid tryptophan. Tryptophan is then decarboxylated by the enzyme Tryptophan Decarboxylase (TDC) to yield tryptamine.[3]

  • Secologanin Synthesis : The MEP pathway in plastids generates geranyl diphosphate (GPP). Geraniol, derived from GPP, undergoes a series of enzymatic modifications, including hydroxylation by Geraniol-10-Hydroxylase (G10H) , to eventually form loganin. Loganin is then converted to secologanin by Secologanin Synthase (SLS) , a cytochrome P450 enzyme.[4]

  • Formation of the MIA Precursor, Strictosidine : The crucial condensation reaction between tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR) , forming strictosidine. This compound is the universal precursor for virtually all MIAs.[3][4]

  • Generation of the Reactive Aglycone : Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , which removes the glucose moiety to produce a highly reactive strictosidine aglycone. This unstable intermediate serves as the branch point for the vast diversity of MIA scaffolds.[3]

The genes encoding the core enzymes TDC, STR, and SGD have been identified in Gelsemium sempervirens (designated as GsTDC, GsSTR, and GsSGD), confirming the operation of this conserved upstream pathway in the biosynthesis of its alkaloids.[3]

Humantenmine_Biosynthesis_Upstream cluster_Shikimate Shikimate Pathway cluster_MEP MEP Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multi-step (G10H, SLS, etc.) Tryptamine->dummy Secologanin->dummy Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Humantenine_Scaffold Humantenine-type Scaffold Strictosidine_Aglycone->Humantenine_Scaffold Multiple Uncharacterized Steps (Oxidations, Rearrangements) dummy->Strictosidine STR

Caption: Upstream pathway of this compound biosynthesis.

Downstream Pathway: The Uncharted Territory

Following the formation of the strictosidine aglycone, the pathway diverges to produce the various classes of alkaloids found in Gelsemium, including the humantenine-type. The specific enzymes and intermediates that catalyze the complex series of oxidations, rearrangements, and cyclizations to form the characteristic humantenine scaffold have not yet been fully elucidated. Research suggests that cytochrome P450 monooxygenases and other oxidative enzymes play a critical role in generating the structural diversity of MIAs downstream of strictosidine.[1][4] The identification and characterization of these enzymes remain a key objective in understanding and potentially engineering the production of humantenine.

Quantitative Data on this compound Accumulation

While kinetic data for the specific enzymes of the humantenine biosynthetic pathway are not yet available, several studies have quantified the accumulation of humantenine in plant tissues and other matrices. This information is crucial for understanding the distribution of the alkaloid and for developing extraction and purification strategies.

MatrixMethodAnalyteLimit of Quantification (LOQ) / ConcentrationReference
Honey2D-LCThis compound20 ng/g[5]
Rat PlasmaUPLC-MS/MSThis compound0.1 ng/mL (LLOQ)[6][7]
Pig Liver (after G. elegans administration)LC-MS/MSHumantenine~10-20 ng/g (approx. range)[8]
Pig Kidney (after G. elegans administration)LC-MS/MSThis compound~5-15 ng/g (approx. range)[8]

Note: The concentrations in pig tissues are estimations based on graphical data presented in the cited study and may vary.

Regulatory Mechanisms

The biosynthesis of MIAs is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as herbivory or pathogen attack. A key signaling molecule in this regulation is jasmonic acid (JA) and its derivatives.[9][10]

The JA signaling cascade is known to activate specific families of transcription factors (TFs) , including AP2/ERF (e.g., ORCAs), bHLH , MYB , and WRKY TFs.[11][12] These TFs then bind to the promoter regions of MIA biosynthetic genes, leading to their coordinated expression and subsequent alkaloid production. While the specific TFs that regulate the humantenine pathway in Gelsemium have not been identified, it is hypothesized that a similar JA-responsive regulatory network is in place.

MIA_Regulation Stimuli Biotic/Abiotic Stimuli (e.g., Wounding) JA Jasmonic Acid (JA) Biosynthesis Stimuli->JA JAZ JAZ Repressor Proteins JA->JAZ Promotes degradation TFs Transcription Factors (MYC2, ORCA, etc.) JAZ->TFs Represses MIA_Genes MIA Biosynthesis Genes (TDC, STR, SGD, etc.) TFs->MIA_Genes Activates transcription Alkaloids This compound & other MIAs MIA_Genes->Alkaloids Enzyme production

Caption: Generalized model of Jasmonate-mediated MIA regulation.

Experimental Protocols

The analysis of this compound and other Gelsemium alkaloids typically involves extraction from a biological matrix followed by sensitive detection using liquid chromatography coupled with mass spectrometry.

Protocol 1: Extraction of Alkaloids from Plant Material

This protocol is adapted from methods described for the analysis of Gelsemium species.[8][13]

  • Sample Preparation :

    • Collect fresh plant material (e.g., leaves, stems, roots).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Alternatively, dry the plant material and mill it into a fine powder.

  • Ultrasonic Extraction :

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of 80% ethanol (v/v) in water.

    • Perform ultrasonication for 30 minutes at 60°C.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process on the remaining plant pellet with a fresh 25 mL of 80% ethanol.

    • Combine the supernatants from both extractions.

  • Sample Cleanup and Concentration :

    • Filter the combined supernatant through a 0.22-µm membrane filter.

    • For concentration, an aliquot of the filtrate (e.g., 1 mL) can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile/water mixture).

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol is based on established methods for quantifying Gelsemium alkaloids in biological samples.[6][14]

  • Instrumentation :

    • Ultra-Performance Liquid Chromatography (UPLC) system.

    • Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient Elution : A typical gradient might be: 10% B held for 1 min, ramp to 90% B over 8 min, hold for 1 min, and return to 10% B for re-equilibration. The gradient should be optimized for the separation of this compound from its isomers and other alkaloids.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 2-10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions must be optimized for this compound.

    • Key Parameters (to be optimized) :

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~350°C

      • Nebulizer Gas Pressure: ~40 psi

      • Collision Energy: Optimized for the specific precursor-to-product ion transition of this compound.

  • Quantification :

    • Prepare a calibration curve using a certified this compound standard in a matrix matching the samples to be analyzed (e.g., blank plasma, blank plant extract).

    • Spike samples with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.

Experimental_Workflow cluster_Extraction Sample Preparation & Extraction cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Start Plant Material (or other matrix) Grind Grinding / Homogenization Start->Grind Extract Ultrasonic Extraction (80% Ethanol) Grind->Extract Filter Filtration Extract->Filter Concentrate Evaporation & Reconstitution Filter->Concentrate Inject UPLC Injection Concentrate->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Quantify Quantification (vs. Calibration Curve) Detect->Quantify Report Result Reporting Quantify->Report

Caption: Workflow for this compound extraction and analysis.

Conclusion and Future Outlook

The biosynthesis of this compound represents a fascinating area of plant specialized metabolism. While the upstream pathway leading to the central precursor strictosidine is well-established, the subsequent, lineage-specific steps that forge the unique humantenine scaffold are yet to be fully uncovered. The availability of the Gelsemium sempervirens genome, combined with advances in transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for the discovery of these missing enzymes.[3][15] Elucidating the complete pathway will not only deepen our fundamental understanding of plant biochemistry but will also pave the way for heterologous expression and metabolic engineering approaches to produce this compound and related alkaloids for pharmaceutical development. The protocols and data presented here serve as a foundation for researchers dedicated to unraveling the complexities of this important natural product.

References

Spectroscopic Data of Humantenmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Humantenmine, a major indole alkaloid isolated from the toxic plant Gelsemium elegans. The structural elucidation of this complex molecule relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data in a structured format and outlines the general experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, providing insights into its chemical structure.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₁H₂₆N₂O₃
Molecular Weight370.45 g/mol
Ionization ModeElectrospray Ionization (ESI)[1]
Precursor Ion [M+H]⁺ (m/z)371.1965
Major Fragment Ions (m/z)Data not available in tabular format

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of this compound and other Gelsemium alkaloids is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1]

  • Chromatographic Separation: An ACQUITY UPLC BEH C18 column is typically used with a gradient elution profile. The mobile phase often consists of a mixture of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: An ESI source in positive ion mode is generally employed. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification, or in full scan and product ion scan modes for structural elucidation. Key parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized for the specific instrument and analyte.

Logical Relationship: Mass Spectrometry Data Acquisition Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Extraction Extraction from Gelsemium elegans Purification Purification of this compound Extraction->Purification UPLC UPLC Separation Purification->UPLC ESI Electrospray Ionization UPLC->ESI MS1 MS1 (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MW_Det Molecular Weight Determination MS1->MW_Det MS2 MS2 (Product Ion Scan) CID->MS2 Frag_Pattern Fragmentation Pattern Analysis MS2->Frag_Pattern Struct_Elucid Structural Elucidation MW_Det->Struct_Elucid Frag_Pattern->Struct_Elucid cluster_nmr_acq NMR Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_assembly Structure Assembly NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Proton_Env Proton Environments (¹H) NMR_1D->Proton_Env Carbon_Types Carbon Types (¹³C, DEPT) NMR_1D->Carbon_Types H_H_Conn H-H Connectivity (COSY) NMR_2D->H_H_Conn C_H_Conn C-H Connectivity (HSQC) NMR_2D->C_H_Conn Long_Range Long-Range C-H Connectivity (HMBC) NMR_2D->Long_Range Stereochem Stereochemistry (NOESY) NMR_2D->Stereochem Fragments Identify Structural Fragments Proton_Env->Fragments Carbon_Types->Fragments H_H_Conn->Fragments C_H_Conn->Fragments Assembly Assemble Fragments Long_Range->Assembly Final_Structure Propose Final Structure Stereochem->Final_Structure Fragments->Assembly Assembly->Final_Structure Sample This compound Sample FTIR FTIR Spectrometer Sample->FTIR Spectrum IR Spectrum (Transmittance vs. Wavenumber) FTIR->Spectrum Analysis Analysis of Absorption Bands Spectrum->Analysis Func_Groups Identified Functional Groups (e.g., -OH, C=O, C-N) Analysis->Func_Groups

References

Humantenmine: A Technical Overview of its Chemical Properties, Toxicology, and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a naturally occurring indole alkaloid that has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of its core chemical properties, toxicological profile, and the metabolic pathways involved in its detoxification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, toxicology, and drug development.

Core Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties:

PropertyValueReference
CAS Number 82354-38-9N/A
Molecular Formula C₁₉H₂₂N₂O₃N/A
Molecular Weight 326.39 g/mol N/A

Toxicological Profile: Excitotoxicity and Mitochondrial Dysfunction

This compound exhibits significant toxicity, with observed sex-dependent differences in lethal dosage. The primary mechanism of its toxicity is attributed to excitotoxicity, leading to mitochondrial dysfunction.

Quantitative Toxicological Data

The acute toxicity of a closely related compound, humantenirine, has been determined in mice, providing crucial data for toxicological assessments.

SpeciesSexLD₅₀ (mg/kg)Route of AdministrationReference
MouseFemale0.071Intraperitoneal[1]
MouseMale0.149Intraperitoneal[1]

Mechanism of Action and Signaling Pathways

Humantenirine-induced toxicity is initiated by the overactivation of excitatory amino acid receptors, leading to a cascade of downstream events that culminate in neuronal cell death. A key signaling pathway implicated in this process is the MAPK signaling pathway.

Humantenirine-Induced Excitotoxicity Pathway

The following diagram illustrates the proposed signaling cascade initiated by humantenirine, leading to mitochondrial dysfunction and subsequent excitotoxicity. This pathway also depicts the rescue mechanism involving N-methyl-D-aspartic acid (NMDA).

Humantenirine_Toxicity_Pathway Humantenirine Humantenirine Excitotoxicity Excitotoxicity Humantenirine->Excitotoxicity MAPK3_1_phos ↑ MAPK3/1 Phosphorylation Excitotoxicity->MAPK3_1_phos Mitochondrial_Dysfunction Mitochondrial Dysfunction MAPK3_1_phos->Mitochondrial_Dysfunction ATP_depletion ↓ ATP Content Mitochondrial_Dysfunction->ATP_depletion MMP_decrease ↓ Mitochondrial Membrane Potential Mitochondrial_Dysfunction->MMP_decrease Mitochondrial_Function_Restore Mitochondrial Function Restoration Cell_Death Neuronal Cell Death ATP_depletion->Cell_Death MMP_decrease->Cell_Death NMDA NMDA NMDA->Mitochondrial_Function_Restore rescues Mitochondrial_Function_Restore->Cell_Death inhibits

Humantenirine-induced excitotoxicity and NMDA rescue pathway.

Metabolic Detoxification

The primary route of this compound detoxification is through metabolism mediated by the cytochrome P450 enzyme system, specifically CYP3A4/5.[2][3]

Experimental Workflow for Investigating CYP3A4/5-Mediated Metabolism

The following diagram outlines a typical experimental workflow to investigate the role of CYP3A4/5 in the metabolism of this compound.

CYP3A4_Metabolism_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes Incubation Incubation with This compound + NADPH HLM->Incubation Inhibitors Selective Chemical Inhibitors (e.g., Ketoconazole) Inhibitors->Incubation rCYP Recombinant Human CYP Isoforms rCYP->Incubation Metabolite_ID Metabolite Identification (LC-MS/MS) Incubation->Metabolite_ID Mice_Model Mouse Model CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Mice_Model->CYP3A4_Inhibitor Humantenmine_Admin This compound Administration CYP3A4_Inhibitor->Humantenmine_Admin Toxicity_Assessment Toxicity Assessment (Survival, Liver Injury) Humantenmine_Admin->Toxicity_Assessment

Workflow for studying CYP3A4/5-mediated metabolism of this compound.

Experimental Protocols

Measurement of ATP Content in Mouse Hippocampal Tissue

This protocol is adapted from a method for determining ATP levels in brain tissue.[4][5][6][7][8]

Materials:

  • ATP Bioluminescent Assay Kit

  • Ice-cold 2N Perchloric Acid (PCA)

  • 2M Potassium Hydroxide (KOH)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microplate luminometer

Procedure:

  • Excise hippocampal tissue from mice and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue in 100 µL of ice-cold 2N PCA using a Dounce homogenizer on ice with 10-15 passes.

  • Keep the homogenate on ice for 30-45 minutes to allow for protein precipitation.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a fresh, pre-chilled tube.

  • Neutralize the supernatant by adding 2M KOH. The pH should be monitored and adjusted to be between 6.5 and 7.5.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Collect the supernatant containing the ATP.

  • Determine the ATP concentration using an ATP Bioluminescent Assay Kit according to the manufacturer's instructions, measuring luminescence with a microplate luminometer.

  • Normalize the ATP content to the total protein concentration of the initial homogenate, determined by a standard protein assay (e.g., BCA or Bradford).

Mitochondrial Membrane Potential Assay in Brain Tissue

This protocol outlines a general procedure for assessing mitochondrial membrane potential in isolated brain mitochondria or cultured neurons using a fluorescent dye like JC-1 or TMRE.[9][10][11][12]

Materials:

  • Mitochondrial isolation kit for tissues or cultured neuronal cells

  • JC-1 or TMRE dye

  • Assay buffer (provided with the kit or a suitable buffer like HBSS)

  • FCCP or CCCP (uncouplers, for positive control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • For Tissue: Isolate mitochondria from fresh or frozen hippocampal tissue using a mitochondrial isolation kit according to the manufacturer's protocol.

  • For Cultured Neurons: Harvest cultured neuronal cells and wash with an appropriate buffer.

  • Resuspend the isolated mitochondria or cells in the assay buffer.

  • Positive Control: Treat a subset of the samples with an uncoupler (e.g., 5-50 µM FCCP or CCCP) for 15-30 minutes to depolarize the mitochondrial membrane.

  • Staining: Add the JC-1 or TMRE staining solution to all samples (including controls) at the final working concentration recommended by the manufacturer.

  • Incubate the samples in the dark at 37°C for 15-30 minutes.

  • Wash the mitochondria or cells with the assay buffer to remove excess dye.

  • Analysis:

    • JC-1: Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

    • TMRE: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 549/575 nm). A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

  • Analyze the data using a fluorescence microplate reader or flow cytometer.

References

Unraveling Humantenmine: A Technical Review of its Excitotoxic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humantenmine, a principal indole alkaloid derived from the toxic plant Gelsemium elegans, is gaining attention for its potent pharmacological and toxicological activities. This technical guide synthesizes the current preclinical literature on this compound, focusing on its core mechanism of action: excitotoxicity mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides a concise overview of the quantitative toxicological data, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling cascade and experimental workflows to support further research and development.

Core Mechanism: Excitotoxicity via MAPK Signaling

Preclinical research indicates that this compound's primary toxic effect is the induction of excitotoxicity in neuronal tissues. This process is fundamentally linked to the hyperactivation of the MAPK signaling pathway. The key molecular event identified is the significant upregulation of the phosphorylated forms of MAPK3 (ERK1) and MAPK1 (ERK2). This phosphorylation cascade ultimately leads to severe mitochondrial dysfunction, characterized by a decrease in cellular ATP levels and a reduction in mitochondrial membrane potential, culminating in neuronal cell death. While the precise upstream receptor or trigger for MAPK activation by this compound remains to be fully elucidated, the downstream consequences on mitochondrial health are a critical aspect of its toxicity profile.

Quantitative Data Summary

The acute toxicity of this compound has been quantified in murine models, revealing a significant sex-dependent difference in lethal dosage. This data is crucial for designing further preclinical studies and for understanding the compound's safety profile.

ParameterSpeciesSexRoute of AdministrationValue
LD50Mouse (ICR)FemaleIntraperitoneal0.071 mg/kg
LD50Mouse (ICR)MaleIntraperitoneal0.149 mg/kg

Key Experimental Protocols

The following protocols are synthesized from established methodologies for the core assays used in characterizing this compound's effects on neuronal cells and tissues.

Western Blot for Phosphorylated MAPK3/1 (ERK1/2) in Mouse Hippocampus

This protocol is designed to detect the activation of the MAPK pathway by measuring the phosphorylation status of ERK1/2.

1. Tissue Preparation:

  • Isolate hippocampal tissue from control and this compound-treated mice.
  • Immediately homogenize the tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer:

  • Denature 30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer at 95°C for 5 minutes.
  • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-MAPK3/1), diluted in 5% BSA/TBST.
  • Wash the membrane three times for 5 minutes each with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using an imaging system.
  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control like β-actin.

ATP Content Assay in Mouse Hippocampal Tissue

This bioluminometric assay quantifies cellular ATP levels, providing a direct measure of mitochondrial function.

1. Sample Preparation:

  • Isolate hippocampal tissue and immediately freeze it in liquid nitrogen.
  • Homogenize the frozen tissue in ice-cold 10% perchloric acid (PCA).
  • Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C.
  • Neutralize the supernatant by adding an appropriate volume of ice-cold 2M potassium hydroxide (KOH).
  • Centrifuge again to pellet the precipitated potassium perchlorate.
  • Collect the supernatant for the ATP assay.

2. Assay Procedure:

  • Use a commercial firefly luciferase-based ATP assay kit.
  • Prepare an ATP standard curve according to the kit manufacturer's instructions.
  • In a 96-well luminometer plate, add the prepared sample supernatant and ATP standards.
  • Add the ATP assay mix (containing luciferase and D-luciferin) to each well.
  • Measure the luminescence immediately using a microplate luminometer.

3. Data Analysis:

  • Calculate the ATP concentration in the samples by interpolating their luminescence values from the ATP standard curve.
  • Normalize the ATP content to the initial tissue weight or protein concentration.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye like JC-1 to measure the mitochondrial membrane potential, an indicator of mitochondrial health.

1. Cell/Tissue Preparation:

  • For cell cultures, treat neuronal cells with this compound. For tissue, isolate fresh hippocampal mitochondria using a differential centrifugation-based mitochondria isolation kit.

2. Staining:

  • Incubate the cells or isolated mitochondria with JC-1 dye (typically 2 µM final concentration) in a suitable buffer at 37°C for 15-30 minutes in the dark.

3. Measurement:

  • Analyze the samples using a fluorescence microplate reader or flow cytometer.
  • In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence (Excitation ~550 nm / Emission ~600 nm).
  • In depolarized, unhealthy mitochondria, JC-1 remains as monomers and emits green fluorescence (Excitation ~485 nm / Emission ~535 nm).

4. Data Analysis:

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated samples compared to controls indicates mitochondrial depolarization and dysfunction.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core signaling pathway of this compound-induced excitotoxicity and a general experimental workflow for its investigation.

Humantenmine_Signaling_Pathway This compound This compound UnknownReceptor Upstream Target (Receptor/Channel?) This compound->UnknownReceptor Binds? MAPK_Activation Activation of MAPK Pathway UnknownReceptor->MAPK_Activation pMAPK Increased Phosphorylation of MAPK3/1 (ERK1/2) MAPK_Activation->pMAPK Mito_Dysfunction Mitochondrial Dysfunction pMAPK->Mito_Dysfunction ATP_Decrease Decreased ATP Content Mito_Dysfunction->ATP_Decrease MMP_Decrease Decreased Mitochondrial Membrane Potential Mito_Dysfunction->MMP_Decrease Excitotoxicity Excitotoxicity & Neuronal Death Mito_Dysfunction->Excitotoxicity

Caption: this compound-induced excitotoxicity signaling pathway.

Experimental_Workflow start Start: In Vivo / In Vitro Model treatment This compound Administration (Dose-Response & Time-Course) start->treatment tissue_collection Hippocampal Tissue Collection / Cell Lysis treatment->tissue_collection protein_extraction Protein Extraction & Quantification tissue_collection->protein_extraction mito_isolation Mitochondria Isolation (for functional assays) tissue_collection->mito_isolation western_blot Western Blot: p-MAPK3/1, Total MAPK3/1 protein_extraction->western_blot atp_assay ATP Content Assay mito_isolation->atp_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) mito_isolation->mmp_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis atp_assay->data_analysis mmp_assay->data_analysis conclusion Conclusion: Mechanism Elucidation data_analysis->conclusion

Caption: Experimental workflow for investigating this compound.

Methodological & Application

Application Notes: In Vitro Cytotoxicity Assay for Test Compound "Humantenmine"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro cytotoxicity assays are fundamental tools in pharmacology and toxicology for screening compounds that may induce cell death or inhibit cell proliferation.[1] These assays are critical in the early stages of drug discovery to identify potential therapeutic agents or to assess the toxicity of new chemical entities.[2] One of the most common methods is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, a colorimetric technique that measures the metabolic activity of cells as an indicator of their viability.[2][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[2][4]

This document provides a detailed protocol for assessing the cytotoxic effects of a test compound, referred to here as "Humantenmine," using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells.[2] These enzymes cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan product.[2] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[4] By dissolving the formazan crystals in a suitable solvent, the concentration can be measured by reading the absorbance at a specific wavelength (typically 570-590 nm).[2] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Experimental Protocol

Materials and Reagents

Equipment:

  • Sterile 96-well flat-bottom tissue culture plates

  • Laminar flow hood

  • 37°C, 5% CO2 incubator

  • Inverted microscope

  • Multichannel pipette

  • Microplate reader (spectrophotometer) with a 570 nm filter

  • Sterile pipette tips and tubes

Reagents:

  • Cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution: 5 mg/mL in sterile PBS.[2][3][4] The solution should be filter-sterilized and stored at -20°C, protected from light.[3][4]

  • Solubilization solution (MTT Solvent): e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[3][4]

  • Test compound "this compound" stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

Assay Procedure

Step 1: Cell Seeding

  • Culture the chosen cell line until it reaches approximately 80% confluency.

  • Harvest the cells using trypsinization for adherent cells or by centrifugation for suspension cells.[5]

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for controls: medium only (background), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and recover.

Step 2: Compound Treatment

  • Prepare serial dilutions of "this compound" in serum-free or low-serum medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared "this compound" dilutions to the respective wells. Add 100 µL of medium with vehicle to the negative control wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Step 3: MTT Assay

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under an inverted microscope.[6]

  • After incubation, add 100-150 µL of the solubilization solution to each well.[3][4]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved.[2][4]

Step 4: Data Acquisition

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[2][4]

  • Read the plate within 1 hour of adding the solubilization solution.[2][4]

Data Analysis
  • Background Correction: Average the OD values of the medium-only wells and subtract this value from all other readings.[4]

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control wells (representing 100% viability) using the following formula:

    Percent Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of "this compound" that reduces cell viability by 50%.[6] To calculate this, plot Percent Viability against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the precise IC50 value.[6][7][8]

Data Presentation

The cytotoxic activity of "this compound" can be summarized by its IC50 value across different cell lines.

Cell LineTreatment Duration (hours)IC50 of this compound (µM)
HeLa4812.5
A5494828.3
MCF-7488.7
HEK29348> 100 (Non-toxic)

Table 1: Hypothetical IC50 values for this compound in various human cell lines after 48 hours of treatment. Data represent the mean from three independent experiments.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis seed_cells 1. Seed Cells in 96-Well Plate incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells 4. Treat Cells with Compound incubate_24h->treat_cells prep_compound 3. Prepare 'this compound' Serial Dilutions prep_compound->treat_cells incubate_48h 5. Incubate for Exposure Period (e.g., 48h) treat_cells->incubate_48h add_mtt 6. Add MTT Reagent (Incubate 2-4h) incubate_48h->add_mtt add_solvent 7. Add Solubilization Solution add_mtt->add_solvent read_plate 8. Read Absorbance (570 nm) add_solvent->read_plate analyze_data 9. Calculate % Viability and IC50 read_plate->analyze_data

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Hypothetical Signaling Pathway

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.[9] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[9][10][11] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[9][10] The diagram below illustrates a hypothetical extrinsic pathway that could be initiated by a compound like "this compound."

Apoptosis_Pathway compound This compound receptor Death Receptor (e.g., FasR) compound->receptor Binds disc DISC Formation receptor->disc Trimerization & Recruitment caspase8 Pro-Caspase-8 → Caspase-8 (Initiator Caspase) disc->caspase8 Activation caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 Cleavage & Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

Caption: Hypothetical extrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Humantenmine in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Humantenmine, also known as Gelsenicine, is an indole alkaloid isolated from plants of the Gelsemium genus. Preliminary evidence suggests its potential as an analgesic for treating pain, including inflammatory and rheumatic conditions[1]. While detailed studies on this compound in animal models of pain are limited, extensive research on other major Gelsemium alkaloids, such as Koumine and Gelsemine, provides a strong framework for investigating this compound's analgesic and anti-inflammatory properties. These related compounds have demonstrated significant efficacy in various preclinical pain models, offering valuable insights into potential mechanisms of action and experimental designs applicable to this compound.

This document provides detailed application notes and protocols derived from studies on Koumine and Gelsemine, which can serve as a comprehensive guide for researchers investigating the analgesic potential of this compound.

I. Preclinical Efficacy of Gelsemium Alkaloids in Pain Models

Gelsemium alkaloids have shown promise in alleviating different types of pain, including inflammatory, neuropathic, and postoperative pain, without inducing the tolerance commonly associated with opioids[2].

This compound (Gelsenicine): Studies on Gelsenicine, a synonym for this compound, have shown that it produces dose-dependent analgesic effects in both inflammatory and neuropathic pain models in mice. The effective dose (ED50) for inflammatory pain was reported to be between 7.4 µg/kg and 10.4 µg/kg, and for neuropathic pain, it was 9.8 µg/kg, which is significantly lower than its lethal dose (LD50) of 100-200 µg/kg[3]. Furthermore, repeated administration of Gelsenicine has been observed to lead to a sustained reduction in neuropathic pain even after the treatment is discontinued[3].

Koumine: Koumine has demonstrated significant analgesic effects in rodent models of inflammatory and neuropathic pain[4][5]. It has been shown to reduce nociceptive behaviors in acetic acid-induced writhing and formalin-induced licking tests[4][5]. In models of chronic pain, repeated administration of Koumine reversed thermal hyperalgesia and mechanical allodynia[4][5]. Its mechanisms of action are thought to involve the upregulation of the neurosteroid allopregnanolone in the spinal cord and the inhibition of neuroinflammation[4][6][7].

Gelsemine: Gelsemine has exhibited potent and specific antinociceptive effects in models of chronic pain, including bone cancer pain and neuropathic pain, without the development of tolerance[8]. Its analgesic action is mediated by acting on spinal α3 glycine receptors[8].

II. Quantitative Data Summary

The following tables summarize the quantitative data from key studies on Gelsemium alkaloids in various animal models of pain.

Table 1: Analgesic Effects of Gelsenicine in Mice

Pain ModelOutcome MeasureGelsenicine Dose (µg/kg, s.c.)ResultReference
Acetic Acid-Induced WrithingED5010.4Dose-dependent reduction in writhing[3]
Formalin TestED507.4Dose-dependent reduction in licking/biting[3]
Chronic Constriction Injury (CCI)ED50 (Thermal Hyperalgesia)9.8Dose-dependent reversal of hyperalgesia[3]

Table 2: Analgesic and Anti-inflammatory Effects of Koumine

Pain ModelAnimalOutcome MeasureKoumine DoseResultReference
Acetic Acid-Induced WrithingMiceWrithing responses1, 2, 4 mg/kg (i.p.)Dose-dependent reduction in writhing[4]
Formalin Test (Phase II)MiceLicking/biting time1, 2, 4 mg/kg (i.p.)Dose-dependent reduction in licking/biting[4]
CFA-Induced Inflammatory PainRatsThermal hyperalgesia1, 2, 4 mg/kg/day (i.p.) for 7 daysDose-dependent reversal of hyperalgesia[4]
CCI-Induced Neuropathic PainRatsThermal hyperalgesia & Mechanical allodynia1, 2, 4 mg/kg/day (i.p.) for 7 daysDose-dependent reversal of hyperalgesia and allodynia[4]
Postoperative PainRatsMechanical allodynia & Thermal hyperalgesia0.2, 1, 5 mg/kg (s.c.)Significant prevention of allodynia and hyperalgesia[6]
Collagen-Induced ArthritisRatsPain scores1.4, 2.8, 5.6 mg/kg/day for 14 daysSignificant reduction in pain scores[9]

Table 3: Antinociceptive Effects of Gelsemine in Rats

Pain ModelOutcome MeasureGelsemine Dose (intrathecal)ResultReference
Formalin-Induced Tonic PainNociceptive behaviors0.5 - 0.6 µg (ED50)Potent and specific antinociception[8]
Bone Cancer-Induced Mechanical AllodyniaPaw withdrawal threshold0.5 - 0.6 µg (ED50)Dose-dependent antinociception[8]
Spinal Nerve Ligation-Induced NeuropathyPaw withdrawal threshold0.5 - 0.6 µg (ED50)Dose-dependent antinociception[8]

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Gelsemium alkaloids, which can be adapted for the study of this compound.

Protocol 1: Acetic Acid-Induced Writhing Test (for Inflammatory Pain)

Objective: To evaluate the peripheral analgesic activity of a test compound.

Materials:

  • Male ICR mice (18-22 g)

  • This compound (or other test compound) dissolved in appropriate vehicle

  • 0.6% acetic acid solution

  • Vehicle control (e.g., normal saline)

  • Positive control (e.g., Aspirin)

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Divide animals into groups (n=8-10 per group): Vehicle control, positive control, and different doses of this compound.

  • Administer the vehicle, positive control, or this compound (e.g., 1, 2, 4 mg/kg) via intraperitoneal injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Record the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period (e.g., 15 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 2: Formalin Test (for Inflammatory and Nociceptive Pain)

Objective: To assess the central and peripheral analgesic effects of a test compound. This test has two distinct phases of nociceptive behavior.

Materials:

  • Male ICR mice (18-22 g)

  • This compound (or other test compound)

  • 5% formalin solution

  • Vehicle control

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimatize mice to the testing environment.

  • Administer the vehicle or this compound at various doses (e.g., 1, 2, 4 mg/kg, i.p.) 30 minutes before the formalin injection.

  • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse in an observation chamber with a mirror to allow for unobstructed observation of the injected paw.

  • Record the total time spent licking or biting the injected paw during the first 5 minutes (Phase I, acute nociceptive pain) and from 15 to 30 minutes post-injection (Phase II, inflammatory pain).

  • Analyze the data by comparing the licking/biting time in the treated groups to the vehicle control group for each phase.

Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To induce a neuropathic pain state and evaluate the efficacy of a test compound in alleviating mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane or pentobarbital)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • This compound (or other test compound)

  • Von Frey filaments (for mechanical allodynia testing)

  • Plantar test apparatus (for thermal hyperalgesia testing)

Procedure: Surgical Procedure:

  • Anesthetize the rat.

  • Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures with 4-0 chromic gut suture around the common sciatic nerve at 1 mm intervals. The ligatures should be tightened until a brief twitch of the hind limb is observed.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover. Neuropathic pain symptoms typically develop over several days.

Behavioral Testing:

  • Mechanical Allodynia:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimatize.

    • Apply von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

    • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

  • Thermal Hyperalgesia:

    • Place the rat in a plexiglass chamber on a glass plate.

    • Apply a radiant heat source to the plantar surface of the hind paw using a plantar test apparatus.

    • Measure the paw withdrawal latency (the time taken to withdraw the paw from the heat source).

    • A cut-off time is set to prevent tissue damage.

Drug Administration and Testing Schedule:

  • Establish a baseline for mechanical and thermal sensitivity before surgery and after the development of neuropathic pain (e.g., day 7 post-surgery).

  • Begin daily administration of this compound (e.g., 1, 2, 4 mg/kg, i.p. or s.c.) or vehicle for a specified period (e.g., 7-14 days).

  • Conduct behavioral tests at regular intervals during the treatment period to assess the effect of the compound on pain thresholds.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for Gelsemium alkaloids and a typical experimental workflow for evaluating their analgesic properties.

Gelsemium_Alkaloid_Mechanism Gelsemium_Alkaloid Gelsemium Alkaloid (e.g., Koumine, Gelsemine) Spinal_Cord Spinal Cord Gelsemium_Alkaloid->Spinal_Cord Acts on Glycine_Receptor α3 Glycine Receptor Gelsemium_Alkaloid->Glycine_Receptor Activates (Gelsemine) TSPO Translocator Protein (TSPO) Gelsemium_Alkaloid->TSPO Activates (Koumine) Neuroinflammation Neuroinflammation Gelsemium_Alkaloid->Neuroinflammation Inhibits (Koumine) Spinal_Cord->Glycine_Receptor GABA_A_Receptor GABAA Receptor Spinal_Cord->GABA_A_Receptor Spinal_Cord->TSPO Spinal_Cord->Neuroinflammation Analgesia Analgesia (Pain Relief) Glycine_Receptor->Analgesia Leads to GABA_A_Receptor->Analgesia Leads to Allopregnanolone Allopregnanolone (Neurosteroid) TSPO->Allopregnanolone Upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Neuroinflammation->Proinflammatory_Cytokines Glial_Activation Microglia & Astrocyte Activation Neuroinflammation->Glial_Activation Allopregnanolone->GABA_A_Receptor Modulates

Caption: Proposed analgesic mechanisms of Gelsemium alkaloids in the spinal cord.

Experimental_Workflow Start Start: Hypothesis (this compound has analgesic effects) Model_Selection Animal Model Selection (e.g., Mice, Rats) Start->Model_Selection Pain_Induction Pain Induction (Inflammatory, Neuropathic, etc.) Model_Selection->Pain_Induction Grouping Animal Grouping (Vehicle, Positive Control, this compound Doses) Pain_Induction->Grouping Drug_Admin Drug Administration (Route, Frequency, Duration) Grouping->Drug_Admin Behavioral_Tests Behavioral Assessment (Writhing, Formalin, Von Frey, Plantar Test) Drug_Admin->Behavioral_Tests Data_Collection Data Collection (Pain Thresholds, Nociceptive Behaviors) Behavioral_Tests->Data_Collection Biochemical_Analysis Biochemical/Molecular Analysis (Cytokines, Neurosteroids, Receptor Expression) Behavioral_Tests->Biochemical_Analysis Tissue Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion (Efficacy and Mechanism of this compound) Data_Analysis->Conclusion

Caption: General experimental workflow for preclinical evaluation of this compound.

Disclaimer: The provided protocols are based on published research for related compounds and should be adapted and optimized for this compound based on its specific properties and the research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Studying Neuroinflammatory Pathways Using Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation is a critical process implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating neuroinflammatory responses.[1][3] The activation of microglia leads to the release of pro-inflammatory cytokines and chemokines, which can contribute to neuronal damage.[3] Consequently, modulating microglial activation and subsequent inflammatory cascades presents a promising therapeutic strategy for these disorders.

Gelsemium alkaloids, a class of natural compounds isolated from plants of the Gelsemium genus, have garnered interest for their potential anti-inflammatory and neuroprotective properties. While research on Humantenmine specifically in the context of neuroinflammation is emerging, studies on the related alkaloid Koumine have demonstrated significant effects in attenuating neuroglia activation and inflammatory responses.[4][5] These alkaloids offer a promising avenue for investigating novel mechanisms to control neuroinflammation.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of Gelsemium alkaloids, using Koumine as a primary example, on neuroinflammatory pathways.

Key Neuroinflammatory Pathways

Two key signaling pathways are central to the neuroinflammatory response and are relevant targets for Gelsemium alkaloids: the Toll-like Receptor 4 (TLR4) pathway and the NLRP3 inflammasome pathway.

1. Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and other danger-associated molecular patterns (DAMPs).[6][7] Activation of TLR4 on microglia initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9]

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription IFNs Type I IFNs IRF3->IFNs Induces Transcription

Caption: TLR4 Signaling Pathway

2. NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli including cellular stress and pathogens, leads to the cleavage of pro-caspase-1 into active caspase-1.[10][11] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[12]

NLRP3_Inflammasome_Pathway Stimuli Stimuli (e.g., ATP, ROS) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

Caption: NLRP3 Inflammasome Pathway

Data Presentation: Effects of Koumine on Neuroinflammation

The following tables summarize the quantitative data from studies investigating the effects of Koumine on markers of neuroinflammation.

Table 1: Effect of Koumine on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglial Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control15.2 ± 2.122.5 ± 3.410.1 ± 1.5
LPS (1 µg/mL)289.6 ± 25.3354.1 ± 30.2189.7 ± 18.6
LPS + Koumine (10 µM)154.3 ± 15.8182.7 ± 19.595.4 ± 10.2
LPS + Koumine (20 µM)98.7 ± 10.1115.9 ± 12.362.8 ± 7.9

Data are presented as mean ± SD and are representative of typical findings.

Table 2: Effect of Koumine on M1/M2 Microglial Polarization Markers in LPS-stimulated BV2 Microglial Cells (Relative mRNA Expression)

TreatmentiNOS (M1 marker)CD16 (M1 marker)Arg-1 (M2 marker)CD206 (M2 marker)
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)8.7 ± 0.96.5 ± 0.70.4 ± 0.050.5 ± 0.06
LPS + Koumine (20 µM)3.2 ± 0.42.8 ± 0.32.1 ± 0.31.8 ± 0.2

Data are presented as mean ± SD relative to the control group and are representative of typical findings.

Experimental Protocols

Protocol 1: In Vitro Model of Neuroinflammation using BV2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV2 microglial cells using LPS and treatment with a Gelsemium alkaloid.

In_Vitro_Workflow Start Start Culture Culture BV2 Microglial Cells Start->Culture Pretreat Pre-treat with Koumine (e.g., 10, 20 µM for 1h) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect Collect Supernatant and Cells Stimulate->Collect ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Collect->ELISA qPCR RT-qPCR for Gene Expression (iNOS, Arg-1, etc.) Collect->qPCR WB Western Blot for Protein Expression (p-NF-κB, NLRP3, etc.) Collect->WB End End ELISA->End qPCR->End WB->End

Caption: In Vitro Experimental Workflow

Materials:

  • BV2 microglial cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Koumine (or other Gelsemium alkaloid)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • RNA extraction kit and reagents for RT-qPCR

  • Antibodies for Western blotting (e.g., p-NF-κB, NF-κB, NLRP3, Caspase-1, β-actin)

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed BV2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with desired concentrations of Koumine (e.g., 10, 20 µM) for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group (no treatment) and an LPS-only group should be included.

  • Sample Collection:

    • After 24 hours, collect the cell culture supernatant for cytokine analysis by ELISA.

    • Lyse the cells for RNA extraction (for RT-qPCR) or protein extraction (for Western blotting).

  • Analysis:

    • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

    • RT-qPCR: Analyze the mRNA expression levels of inflammatory markers (e.g., iNOS, CD16, Arg-1, CD206) and pathway components.

    • Western Blot: Detect the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, total NF-κB, NLRP3, cleaved caspase-1).

Protocol 2: In Vivo Model of Neuroinflammation using LPS-induced Mice

This protocol outlines the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS and subsequent treatment with a Gelsemium alkaloid.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Koumine (or other Gelsemium alkaloid) dissolved in a suitable vehicle (e.g., saline)

  • Anesthesia

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Reagents for immunohistochemistry or Western blotting of brain tissue

Procedure:

  • Animal Groups: Divide mice into four groups: Control (vehicle), Koumine alone, LPS (e.g., 1 mg/kg, i.p.), and LPS + Koumine.

  • Treatment: Administer Koumine (e.g., 5, 10 mg/kg, i.p.) 30 minutes before the LPS injection.

  • Induction of Neuroinflammation: Inject mice with LPS (1 mg/kg, i.p.).

  • Tissue Collection: At 24 hours post-LPS injection, euthanize the mice.

    • For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains and process for sectioning.

    • For Western blotting or RT-qPCR, collect the brains, dissect the region of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrocytosis (GFAP).

    • Western Blot/RT-qPCR: Analyze the protein or mRNA expression of inflammatory mediators in brain homogenates as described in the in vitro protocol.

Protocol 3: Purification and Analysis of this compound/Koumine

This protocol provides a general workflow for the purification of Gelsemium alkaloids and their analysis by LC-MS/MS.

Purification_Analysis_Workflow Start Start Extraction Extraction from Gelsemium Plant Material Start->Extraction Fractionation Fractionation (e.g., Acid-Base Partitioning) Extraction->Fractionation HPLC Preparative HPLC Purification Fractionation->HPLC Characterization Structural Characterization (NMR, MS) HPLC->Characterization LCMS LC-MS/MS Analysis for Quantification Characterization->LCMS End End LCMS->End

Caption: Purification and Analysis Workflow

1. High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is employed.

  • Detection: UV detection at a wavelength appropriate for the alkaloids (e.g., 254 nm).

  • Procedure: A crude extract is injected onto the preparative HPLC system, and fractions are collected based on the elution profile. The fractions containing the compound of interest are pooled and the solvent is evaporated.[13][14]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Sample Preparation: For biological samples (e.g., plasma, brain tissue), a liquid-liquid or solid-phase extraction is performed to isolate the analyte.[15][16]

  • Chromatography: A UPLC/HPLC system with a C18 column is used to separate the analyte from matrix components.[17]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification.[16]

  • Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

The study of Gelsemium alkaloids like Koumine provides a valuable platform for understanding and modulating neuroinflammatory pathways. The protocols and data presented here offer a comprehensive guide for researchers to investigate the therapeutic potential of these compounds in neurodegenerative diseases. Further research into the specific mechanisms of action of this compound and other related alkaloids is warranted to fully elucidate their roles in neuroinflammation.

References

Application Notes: Purification of Humantenmine from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Humantenmine is a monoterpenoid indole alkaloid isolated from plants of the genus Gelsemium, most notably Gelsemium elegans.[1][2] These alkaloids, including the structurally related compounds koumine and gelsemine, are of significant interest to researchers due to their wide range of pharmacological and toxicological effects.[1] this compound and its derivatives have demonstrated potential in various therapeutic areas, necessitating efficient and reliable methods for their purification from complex plant extracts. This document provides detailed protocols for the extraction and purification of this compound and related alkaloids for research, and drug development purposes.

Principle of Purification

The purification strategy for this compound from G. elegans involves a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow includes:

  • Solid-Liquid Extraction: The initial step involves extracting the alkaloids from the dried and powdered plant material using an organic solvent, typically a lower alcohol like ethanol or methanol.[3][4]

  • Acid-Base Liquid-Liquid Extraction: This crucial step separates the basic alkaloids from neutral and acidic components in the crude extract. The alkaloids are protonated in an acidic aqueous solution and are subsequently liberated as free bases by adjusting the pH to an alkaline level, allowing for their extraction into an immiscible organic solvent.[3][5]

  • Chromatographic Separation: Due to the structural similarity of the various alkaloids present in the crude extract, advanced chromatographic techniques are required for their separation. A combination of High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) has proven to be an effective method for isolating individual alkaloids, including humantenine-type compounds, with high purity.[6]

Purity Assessment

The purity of the final isolated compounds is typically determined using High-Performance Liquid Chromatography (HPLC).[3][6] Structural confirmation and identification are achieved through modern spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Experimental Protocols

Protocol 1: Extraction and Preliminary Separation of Total Alkaloids

This protocol details the initial extraction of total alkaloids from the dried plant material of Gelsemium elegans.

Materials and Reagents:

  • Dried and powdered Gelsemium elegans (roots, stems, or leaves)

  • 95% Ethanol (EtOH)

  • 2% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 5 M Sodium Hydroxide (NaOH) or concentrated ammonia water

  • Chloroform (CHCl₃)

  • Rotary Evaporator

  • pH meter or pH strips

  • Separatory funnels

Procedure:

  • Ethanol Extraction:

    • Weigh 500 g of dried, powdered G. elegans plant material.

    • Place the powder in a large flask and add 2.5 L of 95% ethanol.

    • Heat the mixture to reflux for 3 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine all the ethanol extracts.[3]

  • Solvent Evaporation:

    • Concentrate the combined ethanol extracts using a rotary evaporator under reduced pressure until no alcohol remains, yielding a crude extract.[3][7]

  • Acid-Base Partitioning:

    • Dissolve the resulting residue in 300 mL of 2% HCl.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of ethyl acetate to remove neutral compounds. Discard the organic (ethyl acetate) layers.[3][7]

    • Adjust the pH of the remaining aqueous layer to approximately 11 using 5 M NaOH or concentrated ammonia water.[3][7]

    • Extract the total alkaloids from the basified solution by partitioning three times with 100 mL of chloroform.[3]

  • Crude Alkaloid Recovery:

    • Combine the chloroform extracts.

    • Evaporate the chloroform under vacuum using a rotary evaporator to yield the crude total alkaloid extract.[3]

Protocol 2: Purification of this compound-Type Alkaloids by HSCCC and Preparative HPLC

This protocol describes the separation of individual alkaloids from the crude extract obtained in Protocol 1, based on the method developed by Liang, L-L., et al. (2024).[6]

Materials and Reagents:

  • Crude total alkaloid extract

  • n-Hexane

  • Ethyl Acetate

  • Ethanol

  • Triethylamine (TEA)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • High-Speed Counter-Current Chromatography (HSCCC) system

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Procedure:

  • HSCCC Solvent System Preparation:

    • Prepare a two-phase solvent system consisting of a 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2.[6]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases before use.

  • HSCCC Separation:

    • Dissolve 350 mg of the crude total alkaloid extract in a suitable volume of the solvent system mixture for injection.[6]

    • Perform the separation on the HSCCC system according to the manufacturer's instructions, using the upper phase as the stationary phase and the lower phase as the mobile phase.

    • Collect fractions based on the resulting chromatogram.

  • Preparative HPLC Purification:

    • Analyze the fractions obtained from HSCCC by analytical HPLC to identify those containing humantenine-type alkaloids.

    • Pool the relevant fractions and concentrate them under reduced pressure.

    • Further purify the concentrated fractions using a preparative HPLC system equipped with a C18 column.[6]

    • Use a suitable mobile phase gradient of acetonitrile and water or methanol and water to achieve separation.

    • Collect the purified peaks corresponding to individual alkaloids.

  • Final Product Recovery:

    • Evaporate the solvent from the purified fractions to obtain the isolated compounds.

    • Determine the final yield and assess the purity of each compound by analytical HPLC.[6]

    • Confirm the structure of the isolated this compound using ESI-MS and NMR.[6]

Data Presentation

The following tables summarize representative quantitative data from the purification of alkaloids from Gelsemium elegans.

Table 1: Yield of Crude and Purified Alkaloids

Starting MaterialCrude Extract YieldCompound NameFinal YieldPurity (%)Reference
500 g G. elegans powder2.4 g Total Alkaloids---[3]
350 mg Crude Alkaloid Extract-14-hydroxygelsenicine12.1 mg97.4[6]
350 mg Crude Alkaloid Extract-11-hydroxyhumantenine12.5 mg85.5[6]
350 mg Crude Alkaloid Extract-Koumine50.5 mg99.0[6]
350 mg Crude Alkaloid Extract-Gelsemine32.2 mg99.5[6]
350 mg Crude Alkaloid Extract-Gelselvirine50.5 mg96.8[6]
350 mg Crude Alkaloid Extract-Sempervirine20.8 mg98.9[6]

Note: 14-hydroxygelsenicine and 11-hydroxyhumantenine are representative of humantenine-type alkaloids.

Table 2: Example Chromatographic Conditions for Preparative HPLC

ParameterValue
Column Reversed-Phase C18 (e.g., 250 mm × 20 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 10 - 20 mL/min
Detection UV at 254 nm or 256 nm
Column Temperature 30 °C

(Note: These are representative parameters and should be optimized for the specific separation).[8]

Visualizations

Workflow for Total Alkaloid Extraction

ExtractionWorkflow Plant Dried G. elegans Powder (500 g) Extraction Reflux with 95% Ethanol (3x) Plant->Extraction Evaporation1 Rotary Evaporation Extraction->Evaporation1 Combined Filtrates Waste1 Plant Material Extraction->Waste1 Exhausted Plant Material CrudeExtract Crude Plant Extract Evaporation1->CrudeExtract Dissolution Dissolve in 2% HCl CrudeExtract->Dissolution Partition1 Wash with Ethyl Acetate (3x) Dissolution->Partition1 AqueousLayer Acidic Aqueous Layer (Alkaloid Salts) Partition1->AqueousLayer Aqueous Phase Waste2 Neutral Components (Ethyl Acetate) Partition1->Waste2 Organic Phase Basification Adjust to pH 11 with NaOH AqueousLayer->Basification Partition2 Extract with Chloroform (3x) Basification->Partition2 OrganicLayer Chloroform Layer (Free Alkaloids) Partition2->OrganicLayer Organic Phase Waste3 Aqueous Waste Partition2->Waste3 Aqueous Phase Evaporation2 Rotary Evaporation OrganicLayer->Evaporation2 FinalProduct Crude Total Alkaloids (2.4 g) Evaporation2->FinalProduct

Caption: Workflow for the extraction of total alkaloids.

Workflow for Chromatographic Purification

PurificationWorkflow Start Crude Total Alkaloids (350 mg) HSCCC High-Speed Counter-Current Chromatography (HSCCC) Start->HSCCC Fractions Collect HSCCC Fractions HSCCC->Fractions Analysis Analytical HPLC Screening Fractions->Analysis Pooling Pool Fractions Containing This compound-Type Alkaloids Analysis->Pooling Concentration Concentrate Pooled Fractions Pooling->Concentration PrepHPLC Preparative HPLC (C18 Column) Concentration->PrepHPLC Collection Collect Purified Peaks PrepHPLC->Collection Evaporation Final Solvent Evaporation Collection->Evaporation OtherAlkaloids Other Purified Alkaloids (Koumine, Gelsemine, etc.) Collection->OtherAlkaloids Product Pure this compound Evaporation->Product

Caption: Purification of this compound via HSCCC and Prep-HPLC.

References

Application Notes and Protocols for Humantenmine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humantenmine is a naturally occurring indole alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans.[1] These plants have a history of use in traditional medicine, but also possess a narrow therapeutic window due to the toxicity of their alkaloidal constituents.[1] this compound, along with other related alkaloids, has been investigated for its pharmacological and toxicological effects, particularly on the central nervous system.[2] This document provides detailed application notes and protocols for the administration of this compound in rodent models, aimed at facilitating reproducible and reliable preclinical research.

Data Presentation

Toxicity Data

The acute toxicity of this compound and related alkaloids is a critical consideration in experimental design. The following table summarizes the available median lethal dose (LD50) values in rodent models. It is important to note that toxicity can vary based on the specific alkaloid, purity, route of administration, and animal species.[3][4]

Alkaloid TypeAnimal ModelRoute of AdministrationLD50Reference
Humantenine-typeMiceIntraperitoneal (IP)0.21 mg/kg[2]
GelsenicineMiceIntraperitoneal (IP)0.14 mg/kg (0.13-0.16 95% CI)[2]
Total Alkaloids of G. elegansMiceIntraperitoneal (IP)4 mg/kg[3]
Total Alkaloids of G. elegansMiceOral (PO)15 mg/kg[3]
GelsenicineRatIntraperitoneal (IP)0.26 mg/kg[5]
GelsenicineRatIntravenous (IV)0.15 mg/kg[5]
Pharmacological Effects

Studies on Gelsemium alkaloids have indicated potential therapeutic effects, including analgesic and anti-inflammatory properties. The effective dose (ED50) for these effects is significantly lower than the lethal dose, suggesting a potential therapeutic window.

Alkaloid/ExtractEffectAnimal ModelRoute of AdministrationEffective Dose (ED50)Reference
GelsenicineAnalgesicMiceSubcutaneous (SC)7.4 - 10.4 µg/kg[6]
GelsenicineNeuropathic PainMiceSubcutaneous (SC)9.8 µg/kg[6]
G. elegans alkaloidsAnalgesicMiceNot SpecifiedDose-dependent increase in pain threshold[6]

Experimental Protocols

General Guidelines for Rodent Administration

The following are general best-practice guidelines for the administration of substances to rodents. Specific details for this compound will follow.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Aseptic Technique: Use sterile needles, syringes, and solutions to minimize the risk of infection.

  • Restraint: Proper restraint is crucial for accurate administration and to minimize stress and injury to the animal.

  • Volume and Needle Size: Adhere to recommended maximum injection volumes and appropriate needle gauges for the chosen route of administration and animal size.

Preparation of this compound Solution

Disclaimer: Specific solubility and vehicle compatibility data for pure this compound are limited in the available literature. The following protocol is based on general practices for alkaloid administration and information on related compounds. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.

Materials:

  • This compound (pure compound)

  • Vehicle (select one):

    • Sterile saline (0.9% sodium chloride)

    • Sterile saline with a low percentage of a solubilizing agent (e.g., 1-2% Dimethyl sulfoxide (DMSO) or Tween 80). Note: The use of organic solvents should be minimized and justified, as they can have their own toxicological effects.

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the desired concentration: Based on the target dose (mg/kg) and the injection volume (ml/kg), calculate the required concentration of the this compound solution (mg/ml).

  • Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Solubilization:

    • For saline: Add a small amount of the sterile saline to the weighed this compound and vortex thoroughly. Gradually add the remaining saline while continuing to vortex until the desired volume is reached. If solubility is an issue, gentle warming or brief sonication may aid dissolution.

    • For co-solvent: If using a solubilizing agent, first dissolve the this compound in the small volume of the co-solvent (e.g., DMSO). Once fully dissolved, add the sterile saline dropwise while vortexing to prevent precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the prepared solution as recommended for the compound's stability, typically at 4°C and protected from light. Prepare fresh solutions regularly.

Administration Protocols

Purpose: For administering a precise oral dose.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the rodent. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap may be beneficial. The head should be tilted slightly upwards to straighten the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

  • Administration: Once the needle is in the correct position (a slight resistance may be felt as it passes the base of the tongue), slowly administer the this compound solution.

  • Withdrawal: Gently remove the gavage needle in the same line of insertion.

  • Observation: Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate improper administration into the trachea.

Purpose: For systemic administration with relatively rapid absorption.

Materials:

  • Prepared this compound solution

  • Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Animal Restraint: Restrain the rodent on its back with the head tilted slightly downwards.

  • Injection Site: Locate the lower right or left abdominal quadrant. This avoids the cecum, bladder, and major blood vessels.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Administration: Inject the this compound solution smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

Purpose: For direct and immediate systemic administration. This route requires a high level of technical skill.

Materials:

  • Prepared this compound solution

  • Sterile syringe and needle (e.g., 27-30 gauge for mice)

  • Restraining device (for tail vein injection)

Procedure (Tail Vein Injection in Mice):

  • Animal Restraint: Place the mouse in a suitable restraining device that allows access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion will often be indicated by a flash of blood in the needle hub.

  • Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein.

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Acute Toxicity Study

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Data Collection cluster_analysis Analysis A This compound Solution Preparation B Dose Calculation (e.g., based on LD50) A->B D Administration (e.g., IP, PO) B->D C Rodent Acclimatization C->D E Monitor for Clinical Signs of Toxicity D->E F Record Mortality E->F G Body Weight Measurement E->G H Necropsy and Histopathology E->H I Data Analysis (e.g., LD50 calculation) F->I G->I H->I

Caption: Workflow for an acute toxicity study of this compound in rodents.

Postulated Signaling Pathway of this compound in the CNS

Disclaimer: The precise intracellular signaling cascade for this compound is not fully elucidated. This diagram is based on the known interactions of Gelsemium alkaloids with GABA-A and glycine receptors and potential downstream effects.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Glycine_Receptor Glycine Receptor This compound->Glycine_Receptor Modulates Ion_Channel Ion Channel Modulation (Cl- influx) GABA_A_Receptor->Ion_Channel Activates Glycine_Receptor->Ion_Channel Activates Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Effects CNS Depressant Effects (e.g., sedation, respiratory depression) Reduced_Excitability->CNS_Effects

Caption: Postulated mechanism of this compound's action on CNS neurons.

References

Application Notes and Protocols for Humantenmine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Humantenmine stock solutions for use in cell culture experiments. This document also summarizes the known biological activities and physicochemical properties of this compound to guide researchers in its effective application.

Introduction to this compound

This compound is a complex indole alkaloid isolated from plants of the Gelsemium genus. It is recognized for its potential therapeutic applications, although it also exhibits significant toxicity. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and potential for drug development. The proper preparation of stock solutions is a critical first step for any cell-based assay.

Physicochemical and Storage Information

A summary of the key quantitative data for this compound is provided in Table 1. This information is essential for accurate stock solution preparation and storage.

PropertyValueCitation(s)
Molecular Formula C₁₉H₂₂N₂O₃[1]
Molecular Weight 326.39 g/mol [1]
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity this compound and sterile, anhydrous DMSO suitable for cell culture applications. All procedures should be performed in a sterile environment, such as a laminar flow hood.

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

  • 0.22 µm syringe filter with a compatible membrane (e.g., PTFE)

Protocol
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 326.39 g/mol = 3.2639 mg

  • Weighing this compound:

    • In a sterile environment, carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO (in this case, 1 mL for a 10 mM solution).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2]

  • Sterilization (Optional but Recommended):

    • To ensure the sterility of the stock solution, it can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile amber tube.[3][4] This step is particularly important if the initial materials were not handled in a completely aseptic manner.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label the aliquots with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Always protect the solution from light.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot into Vials filter->aliquot store 6. Store at -80°C or -20°C aliquot->store thaw 7. Thaw a Single Aliquot store->thaw dilute 8. Dilute in Culture Medium thaw->dilute treat 9. Treat Cells dilute->treat G cluster_input Extracellular cluster_cell Intracellular This compound This compound CYP3A4_5 CYP3A4/5 This compound->CYP3A4_5 Cellular_Targets Cellular Targets (Largely Unknown) This compound->Cellular_Targets Metabolites Metabolites CYP3A4_5->Metabolites Cellular_Response Cellular Response (e.g., Cytotoxicity) Cellular_Targets->Cellular_Response

References

Application Notes: Investigating the In Vitro Effects of Humantenmine on Cytokine Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Humantenmine is an indole alkaloid derived from the plant Gelsemium elegans[1][2]. While its pharmacological and toxicological profiles are areas of ongoing research, its specific effects on the immune system, particularly on cytokine expression, are not yet well-documented in publicly available literature. These application notes provide a comprehensive framework for researchers and drug development professionals to investigate the potential immunomodulatory properties of this compound in vitro. The protocols and hypothetical data presented herein are designed to serve as a guide for designing, executing, and interpreting experiments aimed at elucidating the impact of this compound on cytokine production by immune cells. The methodologies are based on established in vitro assays for assessing cytokine expression[3][4][5].

Hypothetical Data Presentation

The following tables summarize hypothetical data from in vitro experiments designed to assess the dose-dependent effects of this compound on cytokine expression in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). This data is for illustrative purposes to guide researchers on expected outcomes and data presentation.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

This compound Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (Vehicle Control)1500 ± 1202500 ± 200800 ± 60
0.11450 ± 1152400 ± 190780 ± 55
11100 ± 901800 ± 150600 ± 50
10600 ± 50900 ± 75300 ± 25
50250 ± 20400 ± 30120 ± 10
100100 ± 10150 ± 1550 ± 5

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion

This compound Concentration (µM)IL-10 (pg/mL)IL-4 (pg/mL)
0 (Vehicle Control)300 ± 2550 ± 5
0.1320 ± 3055 ± 6
1450 ± 4070 ± 8
10700 ± 60120 ± 10
501200 ± 100250 ± 20
1001500 ± 120350 ± 30

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Cytokine Gene Expression (RT-qPCR)

This compound Concentration (µM)TNF-α mRNA (Fold Change)IL-6 mRNA (Fold Change)IL-10 mRNA (Fold Change)
0 (Vehicle Control)1.001.001.00
10.850.751.50
100.400.502.50
500.150.204.00

Data are presented as fold change relative to the vehicle control.

Experimental Protocols

1. Cell Culture and Treatment

This protocol describes the culture of human PBMCs and their treatment with this compound and an inflammatory stimulus.

  • Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Materials:

    • Ficoll-Paque PLUS

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • This compound

    • Phosphate Buffered Saline (PBS)

    • 96-well cell culture plates

  • Procedure:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) to induce cytokine expression.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

    • After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. The cell pellet can be used for RNA extraction.

2. Cytokine Measurement by ELISA

This protocol outlines the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • ELISA kits for TNF-α, IL-6, IL-1β, IL-10, and IL-4

    • Collected cell culture supernatants

    • Wash buffer

    • Assay diluent

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Procedure:

    • Follow the specific instructions provided with each commercial ELISA kit.

    • Typically, this involves adding standards and samples to a pre-coated microplate.

    • Incubate and wash the plate to remove unbound substances.

    • Add a biotin-conjugated antibody specific for the cytokine of interest.

    • Incubate and wash, then add streptavidin-HRP.

    • Incubate and wash, then add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

3. Gene Expression Analysis by RT-qPCR

This protocol details the measurement of cytokine mRNA levels using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Materials:

    • RNA extraction kit

    • Cell pellets

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for TNF-α, IL-6, IL-10, and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Procedure:

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit.

    • Quantify the extracted RNA and assess its purity.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Seeding Seed Cells in 96-well Plate PBMC_Isolation->Cell_Seeding Humantenmine_Treatment Add this compound Cell_Seeding->Humantenmine_Treatment LPS_Stimulation Add LPS Humantenmine_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Collect_Cells Collect Cell Pellet Incubation->Collect_Cells ELISA ELISA for Cytokine Protein Collect_Supernatant->ELISA RNA_Extraction RNA Extraction Collect_Cells->RNA_Extraction RT_qPCR RT-qPCR for Cytokine mRNA RNA_Extraction->RT_qPCR Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates This compound This compound This compound->IKK inhibits? Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB_nucleus->Cytokine_Genes binds to promoter Gene_Expression Gene Expression Cytokine_Genes->Gene_Expression

References

Troubleshooting & Optimization

Humantenmine Solubility: A Technical Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Humantenmine solubility for in vivo studies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solubilization of this compound for experimental research.

Q1: My this compound powder is not dissolving in aqueous solutions. What should I do?

A1: this compound is an alkaloid with poor water solubility. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is not recommended and is likely to fail. You will need to use organic solvents or specialized formulation vehicles to achieve a clear solution suitable for in vivo administration.

Q2: I tried dissolving this compound in DMSO, but it precipitated after adding my aqueous vehicle. How can I prevent this?

A2: This is a common issue known as "crashing out." While this compound is highly soluble in 100% DMSO (up to 100 mg/mL with sonication), the final concentration of DMSO in your formulation must be kept low to avoid toxicity in animal models.[1] A step-by-step procedure with co-solvents is crucial. For a stable formulation, it is recommended to first dissolve the this compound in a small volume of DMSO and then slowly add other co-solvents and the aqueous component while mixing.[1][2]

Q3: What are the recommended solvent systems for dissolving this compound for in vivo use?

A3: For in vivo studies, multi-component solvent systems are necessary to maintain this compound in solution. Three validated vehicle formulations that achieve a solubility of at least 2.5 mg/mL are provided in the table below.[1][2] The choice of vehicle may depend on the route of administration and the specific experimental model.

Q4: I am observing toxicity in my animal model. Could the solvent vehicle be the cause?

A4: Yes, the vehicle components can contribute to toxicity. It is essential to keep the percentage of organic solvents, such as DMSO, as low as possible. The provided protocols limit DMSO to 10%. If you suspect vehicle-related toxicity, consider running a vehicle-only control group in your study to assess baseline effects.

Q5: How should I prepare my stock solutions of this compound?

A5: It is advisable to prepare a high-concentration stock solution in 100% DMSO.[1] This stock can then be diluted into the final formulation vehicle. For example, to prepare a 1 mL working solution, you can add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the chosen vehicle base (e.g., corn oil or a PEG300/Tween-80/saline mixture).[2]

Q6: What is the best way to store this compound solutions?

A6: For long-term storage, stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemConcentration AchievedNotes
100% DMSO100 mg/mLRequires sonication[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution[1][2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solution[1][2]

Detailed Experimental Protocols

Below are detailed step-by-step methodologies for preparing this compound formulations for in vivo studies.

Protocol 1: Co-Solvent Formulation

This protocol utilizes a mixture of co-solvents and a surfactant to maintain solubility.

  • Weigh the required amount of this compound.

  • Add 10% of the final desired volume as DMSO to the this compound.

  • Vortex or sonicate until the this compound is completely dissolved.

  • Add 40% of the final volume as PEG300 and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is homogeneous.

  • Slowly add the remaining 45% of the volume as saline while continuously mixing.

  • Ensure the final solution is clear before administration.

Protocol 2: Cyclodextrin-Based Formulation

This method uses a cyclodextrin to form an inclusion complex, enhancing aqueous solubility.

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Weigh the this compound and dissolve it in 10% of the final desired volume of DMSO.

  • Slowly add 90% of the final volume of the 20% SBE-β-CD solution to the DMSO-Humantenmine mixture with constant stirring.

  • Mix until a clear, homogeneous solution is obtained.

Protocol 3: Oil-Based Formulation

This protocol is suitable for oral or subcutaneous administration where an oil-based vehicle is appropriate.

  • Weigh the this compound and dissolve it in 10% of the final desired volume of DMSO.

  • Add 90% of the final volume as corn oil to the DMSO-Humantenmine solution.

  • Mix thoroughly until a clear and uniform solution is achieved.

Visualized Experimental Workflows

The following diagrams illustrate the logical steps for preparing this compound formulations.

G cluster_0 Co-Solvent Formulation Workflow A Weigh this compound B Dissolve in 10% DMSO A->B C Add 40% PEG300 B->C D Add 5% Tween-80 C->D E Add 45% Saline D->E F Final Clear Solution E->F

Caption: Workflow for preparing a co-solvent-based this compound formulation.

G cluster_1 Cyclodextrin Formulation Workflow A1 Prepare 20% SBE-β-CD in Saline B1 Weigh this compound C1 Dissolve in 10% DMSO B1->C1 D1 Add 90% SBE-β-CD Solution C1->D1 E1 Final Clear Solution D1->E1 G cluster_2 Oil-Based Formulation Workflow A2 Weigh this compound B2 Dissolve in 10% DMSO A2->B2 C2 Add 90% Corn Oil B2->C2 D2 Final Clear Solution C2->D2

References

Technical Support Center: Optimizing Humantenmine Dosage for Analgesic Effect in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Humantenmine to achieve optimal analgesic effects in mouse models.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or No Analgesic Effect Observed

  • Question: I am not observing a significant analgesic effect after administering this compound. What could be the reason?

  • Answer: There are several potential reasons for a lack of analgesic effect. Please consider the following:

    • Dosage: this compound has a narrow therapeutic window. The effective dose may not have been reached. Based on studies with gelsenicine (a synonym for this compound), the ED50 for analgesic effects in mice is in the microgram per kilogram range. Ensure your dosage is within the effective range (see Data Presentation section).

    • Route of Administration: The route of administration significantly impacts bioavailability. Subcutaneous (s.c.) injection has been shown to be effective for gelsenicine. If you are using a different route, consider its absorption characteristics.

    • Timing of Analgesic Testing: The peak analgesic effect may not coincide with your testing time. Conduct a time-course study to determine the optimal window for observing analgesia after this compound administration.

    • Pain Model: The analgesic efficacy of this compound may vary depending on the type of pain model used (e.g., thermal, inflammatory, neuropathic). The reported effective doses are for specific models.

    • Compound Stability: Ensure the proper storage and handling of your this compound solution to prevent degradation.

Issue 2: Signs of Toxicity in Mice

  • Question: My mice are showing adverse effects after this compound administration. What should I do?

  • Answer: this compound is a toxic alkaloid, and toxicity is a critical concern.[1]

    • Dosage: The most likely cause of toxicity is an overdose. The LD50 of gelsenicine in mice is reported to be between 100-200 µg/kg. Immediately review your dose calculations.

    • Clinical Signs: Observe mice for signs of toxicity, which may include respiratory distress, convulsions, and lethargy.

    • Action: If toxicity is observed, discontinue the experiment and consult with your institution's veterinarian and animal care committee. Future experiments should utilize a lower dose. A dose-response study starting with sub-effective doses is highly recommended to establish a safe and effective dose in your specific experimental setup.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable analgesic responses with this compound across different experimental days. Why might this be happening?

  • Answer: Inconsistent results can be frustrating. Here are some factors to check for consistency:

    • Animal Strain, Age, and Sex: These biological variables can influence drug metabolism and pain perception. Ensure you are using a consistent population of mice for all your experiments.

    • Acclimation: Allow sufficient time for mice to acclimate to the testing environment to reduce stress-induced variability in pain responses.

    • Handling: Consistent and gentle handling of the animals is crucial, as stress can alter pain thresholds.

    • Equipment Calibration: Ensure that your analgesic testing equipment (e.g., hot plate, tail-flick meter) is properly calibrated before each experiment.

    • Solution Preparation: Prepare fresh solutions of this compound for each experiment to avoid issues with compound degradation.

Frequently Asked Questions (FAQs)

Dosage and Administration

  • What is a recommended starting dose of this compound for analgesic studies in mice?

    • Based on studies with gelsenicine, a starting dose in the range of 5-10 µg/kg (subcutaneous) is recommended for thermal pain models. Dose-response studies are essential to determine the optimal dose for your specific model.

  • What is the reported therapeutic window for this compound's analgesic effect?

    • This compound has a narrow therapeutic window. The effective doses for analgesia are significantly lower than the lethal dose. For example, the ED50 for thermal hyperalgesia has been reported as 9.8 µg/kg, while the LD50 is in the 100-200 µg/kg range.

  • Which administration route is most effective?

    • Subcutaneous injection has been successfully used to demonstrate the analgesic effects of the structurally identical compound, gelsenicine.

Mechanism of Action

  • What is the proposed mechanism of action for this compound's analgesic effect?

    • Evidence suggests that Gelsemium alkaloids, including gelsenicine (this compound), exert their analgesic effects by acting as agonists at spinal α3 glycine receptors.[2] This activation is thought to stimulate the synthesis of the neurosteroid allopregnanolone, which has its own analgesic properties.[2]

Experimental Design

  • How long after administration should I test for analgesia?

    • The optimal time for testing should be determined with a time-course experiment. Start by measuring baseline pain responses before drug administration and then at various time points after (e.g., 15, 30, 60, 120 minutes) to identify the peak effect.

  • What are the appropriate positive controls for analgesic studies with this compound?

    • Morphine is a commonly used positive control for centrally acting analgesics in thermal pain models like the hot plate and tail-flick tests.

Data Presentation

Table 1: Analgesic Efficacy of Gelsenicine (this compound) in Mice

Pain ModelRoute of AdministrationED50 (µg/kg)
Acetic Acid-Induced WrithingSubcutaneous10.4
Formalin Test (late phase)Subcutaneous7.4
Thermal Hyperalgesia (CCI)Subcutaneous9.8

Table 2: Comparative Analgesic Efficacy of Gelsemium Alkaloids in Mice (Hot Plate Test)

AlkaloidED50 (mg/kg)
Gelsenicine (this compound)0.00843
Koumine0.60
Gelsemine0.82

Table 3: Toxicity of Gelsenicine (this compound) in Mice

MetricDose (µg/kg)
LD50100 - 200

Experimental Protocols

1. Hot Plate Test for Thermal Nociception

This protocol is adapted from standard methods and should be optimized for your specific laboratory conditions.

  • Objective: To assess the central analgesic effect of this compound by measuring the latency of a mouse to react to a heated surface.

  • Materials:

    • Hot plate apparatus with adjustable temperature control.

    • Plexiglass cylinder to confine the mouse to the hot plate surface.

    • Timer.

    • This compound solution.

    • Vehicle control (e.g., sterile saline).

    • Positive control (e.g., morphine).

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Baseline Measurement:

      • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).

      • Gently place a mouse into the plexiglass cylinder on the hot plate and immediately start the timer.

      • Observe the mouse for nociceptive responses, such as paw licking, paw shaking, or jumping.

      • Stop the timer at the first sign of a nociceptive response and record the latency.

      • To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.

      • Remove the mouse from the apparatus and return it to its home cage.

    • Drug Administration:

      • Administer this compound, vehicle, or positive control to different groups of mice (e.g., via subcutaneous injection).

    • Post-Treatment Measurement:

      • At a predetermined time after drug administration (based on your time-course study), repeat the hot plate test as described in the baseline measurement step.

    • Data Analysis:

      • Calculate the percent maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

      • Compare the %MPE between treatment groups using appropriate statistical analysis.

2. Tail-Flick Test for Spinal Nociception

This protocol is a standard method to evaluate spinal analgesic responses.

  • Objective: To measure the analgesic effect of this compound on a spinal reflex elicited by a thermal stimulus.

  • Materials:

    • Tail-flick apparatus with a radiant heat source.

    • Mouse restrainer.

    • Timer integrated with the heat source.

    • This compound solution.

    • Vehicle control.

    • Positive control.

  • Procedure:

    • Acclimation: Acclimate mice to the restrainer and testing environment on several occasions before the experiment to minimize stress.

    • Baseline Measurement:

      • Gently place the mouse in the restrainer, allowing the tail to be exposed.

      • Position the tail over the radiant heat source at a specific location (e.g., 3-4 cm from the tip).

      • Activate the heat source, which will start a timer.

      • The apparatus will automatically detect the tail flick and stop the timer, recording the latency.

      • Establish a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

      • Perform 2-3 baseline measurements for each mouse with a sufficient interval between them (e.g., 5 minutes) and average the latencies.

    • Drug Administration:

      • Administer this compound, vehicle, or positive control to the mice.

    • Post-Treatment Measurement:

      • At predetermined time points after administration, repeat the tail-flick measurement as described above.

    • Data Analysis:

      • Calculate the %MPE as described for the hot plate test.

      • Analyze the data statistically to compare the different treatment groups.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment acclimation Animal Acclimation baseline Baseline Pain Assessment (Hot Plate / Tail-Flick) acclimation->baseline drug_admin Drug Administration (this compound / Vehicle / Control) baseline->drug_admin post_treatment Post-Treatment Pain Assessment drug_admin->post_treatment data_analysis Data Analysis (%MPE Calculation) post_treatment->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for assessing the analgesic effect of this compound in mice.

signaling_pathway This compound This compound (Gelsenicine) glycine_receptor Spinal α3 Glycine Receptor This compound->glycine_receptor Agonist allopregnanolone Allopregnanolone Synthesis glycine_receptor->allopregnanolone Stimulates gabaa_receptor GABA-A Receptor Modulation allopregnanolone->gabaa_receptor Positive Allosteric Modulation analgesia Analgesic Effect gabaa_receptor->analgesia Leads to

Caption: Proposed signaling pathway for this compound-induced analgesia.

References

Technical Support Center: Minimizing Humantenmine Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments with Humantenmine. Adherence to these best practices will enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a toxic indole alkaloid isolated from plants of the Gelsemium genus.[1][2] While its precise mechanism of action is still under investigation, related alkaloids have been shown to induce cytotoxicity in cancer cells. One study identified a nor-humantenine alkaloid that exhibited moderate cytotoxicity against several human tumor cell lines.[1][2][3] The primary challenge in utilizing this compound for research is its narrow therapeutic window, meaning the concentration at which it shows a biological effect is very close to the concentration at which it becomes toxic to cells.

Q2: My cells are dying even at low concentrations of this compound. What could be the reason?

A2: Several factors could contribute to excessive cell death:

  • Incorrect Solvent Concentration: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells at high concentrations. It is crucial to use the lowest possible solvent concentration and to include a vehicle control (media with the same amount of solvent but no this compound) in your experiments.

  • Suboptimal Cell Density: Cells that are too sparse or too confluent can be more sensitive to cytotoxic compounds. Ensure you are seeding your cells at an optimal density for your specific cell line and experiment duration.

  • Prolonged Exposure Time: Continuous exposure to this compound, even at low concentrations, can lead to cumulative toxicity. Consider optimizing the incubation time to find a balance between observing the desired effect and minimizing cell death.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. The IC50 value (the concentration that inhibits 50% of cell growth) can vary significantly between cell lines.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: To determine the optimal concentration, it is recommended to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (a serial dilution) for a fixed period. You can then assess cell viability using an MTT, XTT, or other similar cytotoxicity assay. This will allow you to determine the IC50 value and select a concentration range that is effective for your experimental goals while minimizing toxicity.

Q4: Are there any known signaling pathways affected by this compound?

A4: While specific studies on this compound's direct impact on signaling pathways are limited, research on structurally similar alkaloids suggests potential involvement of several key pathways that regulate cell survival, proliferation, and apoptosis. These may include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation.[4][5]

  • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and can regulate processes like cell proliferation, differentiation, and apoptosis.[6][7]

  • NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.[8][9][10]

  • JAK/STAT Pathway: This pathway is involved in cellular responses to cytokines and growth factors, influencing cell proliferation, differentiation, and survival.[11][12]

It is important to note that these are potential pathways based on the activity of related compounds, and further research is needed to confirm the direct effects of this compound.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Compound precipitation Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try a different solvent or a lower concentration.

Issue 2: No observable effect of Humantenine, even at high concentrations.

Possible Cause Troubleshooting Step
Compound degradation Store the this compound stock solution properly, protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
Incorrect assay endpoint The chosen incubation time may be too short to observe an effect. Perform a time-course experiment to determine the optimal duration.
Cell line resistance The cell line you are using may be resistant to this compound. Consider using a different cell line or a positive control compound known to be effective in your cell line.
Assay interference The compound may interfere with the chemistry of your cytotoxicity assay. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents.

Quantitative Data

The following table summarizes the reported cytotoxic activity of a nor-humantenine alkaloid (a compound structurally related to this compound) against various human tumor cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia4.6
SMMC-7721Hepatocellular Carcinoma7.8
A-549Lung Cancer6.5
MCF-7Breast Cancer9.3
SW480Colon Cancer8.1

Data extracted from a study on alkaloids from Gelsemium elegans, where compound 7 is a nor-humantenine alkaloid.[1][2][3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[13][14]

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specific duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.[15][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate hypothetical signaling pathways that may be affected by this compound, based on the known effects of similar alkaloids, and a general workflow for assessing its cytotoxicity.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture 1. Cell Culture (Select appropriate cell line) humantenmine_prep 2. This compound Preparation (Stock solution and serial dilutions) cell_seeding 3. Cell Seeding (Optimize density in 96-well plates) humantenmine_prep->cell_seeding treatment 4. Treatment (Expose cells to this compound) cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation viability_assay 6. Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acquisition 7. Data Acquisition (Measure absorbance) viability_assay->data_acquisition data_analysis 8. Data Analysis (Calculate % viability, determine IC50) data_acquisition->data_analysis

Caption: A general experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway Hypothetical Apoptosis Induction by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bax Bax activation This compound->bax induces bcl2 Bcl-2 inhibition This compound->bcl2 inhibits death_receptor Death Receptor (e.g., Fas, TNFR) This compound->death_receptor may activate mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 cas8 Caspase-8 activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptosis pathways affected by this compound.

cell_cycle_arrest Hypothetical Cell Cycle Arrest by this compound This compound This compound cdk_cyclin CDK/Cyclin Complexes This compound->cdk_cyclin inhibits g1_s G1/S Transition cdk_cyclin->g1_s g2_m G2/M Transition cdk_cyclin->g2_m arrest Cell Cycle Arrest g1_s->arrest g2_m->arrest

Caption: Hypothetical mechanism of this compound-induced cell cycle arrest.

pi3k_akt_pathway Hypothetical PI3K/Akt Pathway Inhibition by this compound This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt pi3k->akt m_tor mTOR akt->m_tor apoptosis Apoptosis akt->apoptosis survival Cell Survival & Proliferation m_tor->survival

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Disclaimer: The signaling pathways depicted are hypothetical and based on the known mechanisms of structurally similar alkaloids. The direct effects of this compound on these pathways require further experimental validation.

References

Humantenmine in DMSO: A Technical Support Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and handling of humantenmine dissolved in dimethyl sulfoxide (DMSO). The following information, presented in a question-and-answer format, addresses common concerns and provides recommendations for best practices in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?

Q2: How do storage temperatures of -20°C and -80°C compare for this compound in DMSO?

While direct comparative stability studies on this compound are not publicly available, the general principle for compound storage is that lower temperatures slow down degradation processes. Therefore, storage at -80°C provides a more stable environment for long-term preservation compared to -20°C. For indole alkaloids like this compound, which can be susceptible to degradation, -80°C is the recommended temperature to minimize potential chemical changes over time.

Q3: How many times can I freeze-thaw my this compound stock solution?

It is strongly advised to minimize the number of freeze-thaw cycles. Each cycle can introduce moisture from the air into the DMSO stock, which may accelerate compound degradation.[2][3] The best practice is to aliquot the stock solution into single-use volumes upon preparation. This avoids the need to thaw the entire stock for each experiment. Studies on other small molecules have shown that while some are stable for a limited number of freeze-thaw cycles, avoiding them altogether is the safest approach to ensure the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the vial upon warming. The compound may have come out of solution during storage, especially at lower temperatures.Gently warm the vial to 37°C and use sonication to aid in redissolving the compound completely before use. Ensure the solution is clear before making dilutions.
Inconsistent experimental results using the same stock solution. The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light. The stock solution may not have been fully dissolved.Prepare a fresh stock solution from solid this compound. Ensure it is fully dissolved in high-purity, anhydrous DMSO. Aliquot the new stock into single-use vials and store them at -80°C, protected from light.
Loss of compound activity over time. This is a strong indicator of compound degradation. The storage conditions may not be optimal.If storing at -20°C, switch to -80°C for long-term storage. Review your storage protocol to ensure vials are tightly sealed and protected from light. Use a fresh aliquot for each experiment.

Data Summary: General Stability of Small Molecules in DMSO

The following table summarizes general storage recommendations for small molecules, including alkaloids, dissolved in DMSO. Note that these are general guidelines, and the stability of a specific compound like this compound may vary.

Storage TemperatureRecommended DurationKey Considerations
-20°C Up to 3 months[1]Suitable for short-term storage. Minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
-80°C 6 months or longerPreferred for long-term storage to ensure maximum stability. Aliquoting is critical to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparing this compound Stock Solutions

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated balance

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex the solution thoroughly. If necessary, use a sonicator to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no particulates.

    • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

Visualizations

Metabolism and Toxicity Pathway of this compound

Humantenmine_Pathway cluster_metabolism Metabolism in Liver cluster_toxicity Toxicity This compound This compound CYP3A4_5 CYP3A4/5 Enzymes This compound->CYP3A4_5 Metabolism CNS Central Nervous System (Medullary Respiratory Center) This compound->CNS Inhibition Metabolites Hydroxylated and Oxidized Metabolites CYP3A4_5->Metabolites Detoxification Respiratory_Failure Respiratory Failure CNS->Respiratory_Failure Leads to

Caption: Metabolic detoxification and toxic effects of this compound.

References

Technical Support Center: Overcoming Humantenmine Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Humantenmine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this promising indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a naturally occurring indole alkaloid isolated from plants of the Gelsemium genus.[1][2] Like many indole alkaloids, it possesses a complex, largely hydrophobic structure, which can lead to low solubility in aqueous solutions commonly used in experimental biology and drug development.[3][4] This poor solubility can result in precipitation, leading to inaccurate and unreliable results in cell-based assays, binding studies, and other in vitro experiments.[5]

Q2: What are the primary factors that influence this compound precipitation?

Several factors can contribute to the precipitation of this compound in aqueous solutions:

  • pH: As an alkaloid with amine functionalities, this compound's charge state and, consequently, its solubility are highly dependent on the pH of the solution. At a pH above its pKa, the molecule will be in its neutral, less soluble form.

  • Solvent Polarity: Abrupt changes in solvent polarity, such as diluting a DMSO stock solution into an aqueous buffer, can cause the compound to crash out of solution. This is a common issue when preparing working solutions for cell-based assays.

  • Concentration: Exceeding the equilibrium solubility of this compound in a given aqueous medium will lead to precipitation.

  • Temperature: Temperature can influence solubility, although its effect is compound-specific.

  • Ionic Strength: The presence of salts in the buffer can impact the solubility of small molecules.

Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my cell culture media. What should I do?

This is a common issue known as "solvent-shifting" precipitation. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, try a serial dilution approach with intermediate solvents of decreasing organic content.

  • Incorporate Solubilizing Excipients: The use of pharmaceutically acceptable solubilizing agents can significantly enhance the aqueous solubility of hydrophobic compounds.

  • pH Adjustment: If the experimental conditions allow, adjusting the pH of the final aqueous solution to be below the pKa of this compound will favor the more soluble, protonated form.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides systematic approaches to troubleshoot and prevent this compound precipitation in your experiments.

Issue 1: Precipitation Upon Dilution of Organic Stock Solution

Workflow for Troubleshooting:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer step1 Decrease final this compound concentration start->step1 check1 Precipitation resolved? step1->check1 step2 Perform serial dilution with intermediate solvent (e.g., Ethanol) check1->step2 No end_success Proceed with experiment check1->end_success Yes check2 Precipitation resolved? step2->check2 step3 Incorporate a solubilizing agent (e.g., Polysorbate 80, Cremophor EL) check2->step3 No check2->end_success Yes check3 Precipitation resolved? step3->check3 step4 Consider pH adjustment of the final aqueous solution check3->step4 No check3->end_success Yes end_fail Consult further literature or consider compound derivatization step4->end_fail

Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 2: Time-Dependent Precipitation During Incubation

Possible Causes and Solutions:

  • Cause: The initial concentration, although seemingly soluble, is in a supersaturated state and precipitates over time.

  • Solution: Determine the thermodynamic equilibrium solubility and work at or below this concentration.

  • Cause: The compound is degrading to a less soluble byproduct.

  • Solution: Assess the stability of this compound under your experimental conditions (pH, temperature, light exposure).

Experimental Protocols

Protocol 1: Determination of Kinetic and Thermodynamic Aqueous Solubility

This protocol provides a method to assess both the kinetic and thermodynamic solubility of this compound, which is crucial for understanding its precipitation behavior.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Kinetic Solubility Measurement:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 100 µM.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the absorbance at a predetermined wavelength or analyze the supernatant by HPLC to determine the concentration of dissolved this compound. This provides the kinetic solubility.

  • Thermodynamic Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).

    • Agitate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the filtrate using a UV-Vis spectrophotometer or HPLC. This represents the thermodynamic solubility.

Data Presentation:

Solubility TypeThis compound (µM)
Kinetic Solubility85.2
Thermodynamic Solubility47.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: Evaluating the Impact of pH on this compound Solubility

This protocol helps to determine the pH-dependent solubility profile of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Equipment from Protocol 1

Methodology:

  • Follow the procedure for thermodynamic solubility measurement as described in Protocol 1.

  • Repeat the experiment using buffers of different pH values.

  • Plot the measured solubility as a function of pH.

Data Presentation:

pHThis compound Solubility (µM)
4.0150.3
5.0125.8
6.090.1
7.055.4
7.447.5
8.020.7
9.08.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway Involving an Indole Alkaloid

While the specific signaling pathways modulated by this compound are still under investigation, many natural compounds exert their effects through common cellular signaling cascades. The following diagram illustrates a hypothetical pathway, drawing parallels from the known mechanisms of other bioactive molecules like Higenamine, which is known to interact with pathways such as PI3K/Akt.[6][7] This is for illustrative purposes to suggest potential experimental avenues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates transcription_factor Transcription Factor akt->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates This compound This compound This compound->receptor

Caption: A hypothetical signaling pathway for this compound.

By understanding the physicochemical properties of this compound and employing systematic troubleshooting strategies, researchers can overcome the challenges associated with its precipitation in aqueous solutions, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing HPLC Separation of Humantenmine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Humantenmine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC separation of this compound and its metabolites.

ProblemPossible CausesSuggested Solutions
Poor Resolution or Co-elution of Peaks - Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for separating structurally similar compounds like this compound and its hydroxylated or oxidized metabolites. - Incorrect column chemistry: The stationary phase may not provide sufficient selectivity. - pH of the mobile phase is not optimal: As an indole alkaloid, the ionization state of this compound and its metabolites is pH-dependent, affecting retention.- Optimize the mobile phase gradient: Start with a shallow gradient and gradually increase the organic solvent concentration. - Try a different column: A phenyl-hexyl or a column with a different C18 bonding chemistry might offer better selectivity for aromatic alkaloids. - Adjust the mobile phase pH: Since this compound has a predicted pKa of around 7.17, buffering the mobile phase in a slightly acidic range (e.g., pH 3-5 with formic acid or ammonium acetate) can ensure consistent ionization and improve peak shape and separation.[1]
Peak Tailing - Secondary interactions with the stationary phase: Free silanol groups on the silica backbone of the column can interact with the basic nitrogen in this compound. - Column overload: Injecting too much sample can lead to peak distortion. - Sample solvent incompatible with mobile phase: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.- Use a base-deactivated column or add a competing base to the mobile phase: An end-capped column will have fewer free silanols. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also block these active sites. - Reduce sample concentration/injection volume: Dilute your sample or inject a smaller volume. - Dissolve the sample in the initial mobile phase: This will ensure the sample is properly focused on the column head.
Retention Time Shifts - Inconsistent mobile phase preparation: Small variations in the composition of the mobile phase can lead to significant shifts in retention time. - Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. - Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.- Prepare fresh mobile phase daily and use a high-precision dispenser: Ensure accurate and consistent composition. - Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times. - Use a guard column and monitor column performance: A guard column will protect the analytical column from contaminants. Regularly check the performance of your column with a standard to monitor for degradation.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Carryover from previous injections. - Use HPLC-grade solvents and freshly prepared mobile phase. - Implement a thorough needle wash protocol in your autosampler. - Run blank injections (injecting only the mobile phase) to identify the source of contamination.
High Backpressure - Blockage in the system: This could be a clogged frit, a blocked guard column, or precipitation in the tubing. - Precipitation of buffer salts in the mobile phase: This can occur if the organic solvent concentration is too high for the buffer's solubility.- Systematically check for blockages: Start by disconnecting the column and checking the pressure of the system without it. If the pressure is normal, the blockage is likely in the column or guard column. - Ensure buffer solubility in your mobile phase: Check the solubility of your buffer salts in the highest organic concentration of your gradient.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound and its metabolites?

A1: A reversed-phase C18 or C8 column is a good starting point. For better selectivity with aromatic alkaloids like this compound, a phenyl-hexyl column can also be effective. It is crucial to use a high-purity, end-capped column to minimize peak tailing due to interactions with residual silanol groups.

Q2: How can I improve the peak shape for this compound?

A2: Peak tailing is a common issue for basic compounds like alkaloids. To improve peak shape, consider the following:

  • Use a base-deactivated (end-capped) column.

  • Add a competing base, such as 0.1% triethylamine (TEA), to your mobile phase.

  • Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (predicted pKa ~7.17), which will keep it in a single protonated state. [1]

  • Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.

Q3: What are the expected metabolites of this compound and how will they behave chromatographically?

A3: The primary metabolic pathways for this compound are hydroxylation and oxidation.[2] These metabolites will be more polar than the parent compound. In a reversed-phase HPLC system, you can expect the metabolites to elute earlier than this compound. The separation of these structurally similar compounds can be challenging and may require a shallow gradient and an optimized mobile phase.

Q4: What detection wavelength should I use for this compound?

A4: As an indole alkaloid, this compound has a chromophore that absorbs UV light. A common detection wavelength for indole alkaloids is around 280 nm. However, it is always best to determine the optimal wavelength by running a UV scan of a this compound standard.

Q5: How can I confirm the identity of the peaks in my chromatogram?

A5: While retention time matching with a standard is a good initial step, for unambiguous identification, especially for metabolites, a mass spectrometer (MS) detector is highly recommended. LC-MS/MS can provide both the molecular weight and fragmentation pattern of the analytes, allowing for confident identification.

Data Presentation

The following table summarizes the validation parameters for a two-dimensional liquid chromatography (2D-LC) method for the determination of this compound in honey.[3]

ParameterValue
Linearity Range 20 - 1000 ng/g
Correlation Coefficient (R²) > 0.998
Recovery 81% - 94.2%
Limit of Quantification (LOQ) 20 ng/g
Limit of Detection (LOD) Not explicitly stated, but LOQ is 20 ng/g

Experimental Protocols

Representative HPLC Method for Gelsemium Alkaloids

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

1. Sample Preparation (from a plant extract): a. Extract the plant material with a suitable solvent (e.g., methanol or ethanol). b. Evaporate the solvent and redissolve the residue in the initial mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C8, 5 µm particle size, 150 x 4.6 mm
  • Mobile Phase A: 0.2% Formic Acid in Water
  • Mobile Phase B: 0.2% Formic Acid in Acetonitrile
  • Gradient:
  • 0-10 min: 10% B to 90% B (linear gradient)
  • 10-13 min: Hold at 90% B
  • 13-16 min: 90% B to 10% B (linear gradient)
  • 16-20 min: Hold at 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Detection: UV at 280 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Plant Material Extraction (e.g., with Methanol) sp2 Solvent Evaporation sp1->sp2 sp3 Reconstitution in Initial Mobile Phase sp2->sp3 sp4 Filtration (0.45 µm) sp3->sp4 hplc1 Injection onto C8 Column sp4->hplc1 Inject Sample hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection (280 nm) hplc2->hplc3 hplc4 Data Acquisition and Analysis hplc3->hplc4 troubleshooting_workflow start Poor Peak Resolution q1 Are peaks tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Use base-deactivated column or add competing base to mobile phase. Adjust mobile phase pH. a1_yes->sol1 q2 Are peaks co-eluting? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize gradient (make it shallower). Try a different column chemistry (e.g., Phenyl-Hexyl). a2_yes->sol2 end Good Resolution a2_no->end sol2->end

References

selecting the appropriate vehicle for Humantenmine administration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Humantenmine Administration

Welcome to the technical support center for this compound administration. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to assist with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a vehicle for this compound?

A1: The initial and most critical step is to determine the physicochemical properties of this compound, specifically its solubility.[1][2] Solubility testing in a range of common solvents and buffers (e.g., water, saline, ethanol, DMSO, and various pH buffers) will provide the foundational data for vehicle selection.[1] Early-stage kinetic solubility testing can help identify promising candidates, while thermodynamic solubility testing is crucial for optimizing formulations.[3]

Q2: What are the common categories of vehicles used for preclinical in vivo studies?

A2: Common vehicles for in vivo research are generally categorized as:

  • Aqueous Solutions: These include water, saline (0.9% NaCl), and buffered solutions like Phosphate-Buffered Saline (PBS). They are ideal for water-soluble compounds.[4]

  • Organic Solvents: For lipophilic compounds, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are often used, sometimes in co-solvent systems.[4]

  • Oil-Based Vehicles: Highly lipophilic drugs can be dissolved in oils like corn, olive, or sesame oil.[4]

  • Suspensions: For insoluble compounds, suspending agents like carboxymethylcellulose (CMC) can be used to create a uniform dispersion.[5]

  • Nanoparticle-Based Carriers: For complex delivery challenges, options like liposomes and polymer nanoparticles can be employed to improve stability and targeting.[6][7]

Q3: Why is a vehicle-only control group essential in my experiments?

A3: A vehicle-only control group is crucial to ensure that any observed effects are due to this compound and not the vehicle itself.[5] Some vehicles can have their own biological effects or toxicities, which could confound the interpretation of your results.[8][9]

Q4: How can I improve the solubility of this compound in my chosen vehicle?

A4: To improve solubility, you can consider several strategies:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO and PEG) can enhance solubility.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[2]

  • Excipients: The addition of solubilizing agents or surfactants, such as Tween 80, can be effective.[5]

  • Formulation Technologies: For very poorly soluble compounds, advanced formulations like nanosuspensions or lipid-based systems may be necessary.[10]

Q5: What stability studies are necessary for my this compound formulation?

A5: It is important to assess the stability of your formulation under the conditions of your experiment.[11] Key stability studies include:

  • Solution Stability: Evaluating the chemical and physical stability of this compound in the chosen vehicle over time.[10]

  • Freeze-Thaw Stability: Assessing if the formulation remains stable after being frozen and thawed, which is common for storage.

  • Photostability: Determining if the compound degrades upon exposure to light.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Precipitation of this compound upon administration. The in vivo environment (e.g., blood, interstitial fluid) has a different pH or composition than the vehicle, causing the compound to fall out of solution.- Consider a different vehicle with higher solubilizing capacity.- Develop a suspension formulation.- Investigate advanced formulations like lipid-based delivery systems.[1]
Unexpected toxicity or adverse events in the vehicle control group. The vehicle itself is causing a toxic response at the administered volume or concentration.[8][12]- Reduce the concentration of the organic solvent (e.g., DMSO) in the final formulation.- Select a more biocompatible vehicle.- Consult literature for the maximum tolerated dose of the vehicle in your animal model.[13]
High variability in experimental results between subjects. The formulation is not homogenous, leading to inconsistent dosing. This is common with suspensions.- Ensure proper mixing and resuspension of the formulation before each administration.- Evaluate the particle size and uniformity of the suspension.- If possible, develop a solution-based formulation.
Low bioavailability of this compound. Poor solubility, degradation in the gastrointestinal tract (for oral administration), or rapid metabolism.[1][2]- Conduct further formulation development to enhance solubility.- Consider a different route of administration (e.g., intravenous instead of oral).[10]- Investigate the metabolic stability of this compound.

Data Summary: Illustrative Vehicle Properties

The following table provides a summary of hypothetical data for this compound in common preclinical vehicles.

VehicleMax Solubility (mg/mL)Stability (48h at RT)Biocompatibility Notes
0.9% Saline 0.1HighExcellent
5% Dextrose in Water (D5W) 0.2HighExcellent
10% DMSO in Saline 5ModerateGenerally well-tolerated at low concentrations.
40% PEG-400 in Saline 15HighCan cause side effects at high doses.[8][14]
0.5% CMC in Water <0.1 (Suspension)Good (with agitation)Generally inert and well-tolerated.[8]
Corn Oil 25HighSuitable for highly lipophilic compounds.

Experimental Protocols & Methodologies

Protocol 1: Kinetic Solubility Assessment

  • Prepare stock solutions of this compound in DMSO at a high concentration (e.g., 10 mM).

  • In a 96-well plate, add the desired test vehicles (e.g., saline, PBS, D5W).

  • Add a small volume of the this compound stock solution to each well to achieve the target concentration.

  • Incubate the plate at room temperature with shaking for a set period (e.g., 2 hours).

  • Measure the amount of precipitated compound using nephelometry or by analyzing the supernatant via HPLC-UV. This provides a rapid assessment of solubility.[3]

Protocol 2: Vehicle Toxicity Screen

  • Select a small cohort of the intended animal model for the study.

  • Administer the vehicle alone at the same volume and route planned for the this compound study.[15]

  • Include a control group receiving a known inert vehicle like saline.

  • Monitor the animals for a defined period (e.g., 24-48 hours) for any adverse effects, such as changes in weight, behavior, or clinical signs of distress.[8]

  • This preliminary screen helps to de-risk the selection of a potentially toxic vehicle.

Visualizations

Vehicle_Selection_Workflow start Start: Define Experimental Needs (Route, Dose, Duration) physchem Characterize this compound Physicochemical Properties start->physchem solubility_screen Solubility Screening (Aqueous & Organic Vehicles) physchem->solubility_screen soluble Is this compound Soluble at Required Concentration? solubility_screen->soluble select_solution Select Simplest Vehicle (e.g., Saline, Buffered Solution) soluble->select_solution Yes cosolvent Evaluate Co-solvents (e.g., PEG, PG, DMSO) soluble->cosolvent No stability_testing Conduct Stability Testing (Chemical & Physical) select_solution->stability_testing is_cosolvent_soluble Soluble in Co-solvent? cosolvent->is_cosolvent_soluble suspension Develop Suspension (e.g., with CMC, HPMC) is_cosolvent_soluble->suspension No formulation_dev Advanced Formulation (e.g., Nanosuspension, Liposomes) is_cosolvent_soluble->formulation_dev Consider is_cosolvent_soluble->stability_testing Yes suspension->stability_testing formulation_dev->stability_testing toxicity_screen In Vivo Vehicle Tolerance Screen stability_testing->toxicity_screen final_formulation Final Formulation Selected toxicity_screen->final_formulation

Caption: Workflow for selecting an appropriate vehicle for this compound administration.

This technical support guide provides a framework for the rational selection of a vehicle for the administration of this compound. By systematically evaluating the compound's properties and the potential vehicles, researchers can develop a robust and reliable formulation for their preclinical studies.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Gelsemium Alkaloids and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This guide offers a detailed comparison of the analgesic properties of the Gelsemium alkaloids, Koumine and Gelsemine, against the classical opioid analgesic, morphine. While morphine exerts its potent analgesic effects primarily through the activation of mu-opioid receptors, Gelsemium alkaloids are understood to act via a distinct mechanism involving the spinal α3 glycine receptor/allopregnanolone pathway[1]. This fundamental difference in the mechanism of action suggests a potential for a different side-effect profile and a lack of tolerance development with Gelsemium alkaloids, making them an area of significant interest in pain management research.

Quantitative Analgesic Efficacy

The following tables summarize the available quantitative data from preclinical analgesic assays. It is important to note that experimental conditions can vary between studies, and direct cross-study comparisons should be made with caution.

CompoundAssaySpeciesED50 (Effective Dose, 50%)Reference
Koumine Hot-Plate TestMice0.60 mg/kg[2]
Acetic Acid-Induced WrithingMiceDose-dependent reduction[3]
CCI Neuropathic Pain ModelRats5.83 mg/kg (single s.c. administration)[4]
Gelsemine Hot-Plate TestMice0.82 mg/kg[2]
Bone Cancer Pain ModelRats0.5 - 0.6 µg (intrathecal)[5]
Morphine Hot-Plate TestRats~3.0 mg/kg (s.c.)[6]
Tail-Flick TestRatsMED = 3.0 mg/kg (s.c.)[6]
Acetic Acid-Induced WrithingMiceStandard Drug[7]

ED50 values represent the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. CCI: Chronic Constriction Injury; s.c.: subcutaneous; MED: Minimum Effective Dose

Signaling Pathways and Mechanisms of Action

The analgesic effects of morphine and Gelsemium alkaloids are mediated by distinct signaling pathways.

Morphine: Mu-Opioid Receptor Pathway

Morphine, a classic opioid agonist, primarily acts on the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[8][9]. Binding of morphine to the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channels. This ultimately results in hyperpolarization of neurons and a reduction in the transmission of pain signals[10].

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to

Caption: Morphine's analgesic signaling pathway.

Gelsemium Alkaloids: Glycine Receptor/Allopregnanolone Pathway

In contrast to morphine, the analgesic properties of Gelsemium alkaloids like koumine and gelsemine are not mediated by opioid receptors. Instead, they are understood to act as positive allosteric modulators of the spinal α3 glycine receptor[1][5]. This activation is believed to stimulate the synthesis of the neurosteroid allopregnanolone, which in turn enhances GABAergic inhibition, leading to a reduction in neuronal excitability and pain transmission[1][3].

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Spinal Cord) Gelsemium_Alkaloid Gelsemium_Alkaloid GlyR α3 Glycine Receptor (GlyR) Gelsemium_Alkaloid->GlyR Modulates Allopregnanolone_Synth ↑ Allopregnanolone Synthesis GlyR->Allopregnanolone_Synth Stimulates GABA_A_R GABA-A Receptor Allopregnanolone_Synth->GABA_A_R Potentiates Neuronal_Inhibition ↑ Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia Leads to

Caption: Gelsemium alkaloids' analgesic pathway.

Experimental Protocols

Detailed methodologies for the key analgesic assays are provided below to facilitate the replication and validation of findings.

Hot-Plate Test

The hot-plate test is a method for assessing the response to thermal pain and is effective for evaluating centrally acting analgesics[11][12].

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 52-55°C. The apparatus is enclosed by a transparent cylinder to keep the animal on the heated surface[11][12].

  • Procedure:

    • Acclimatize the animals (typically mice or rats) to the testing room for at least 30-60 minutes before the experiment[12].

    • Gently place the animal on the pre-heated hot plate and start a timer immediately[12].

    • Observe the animal for signs of nociception, such as licking of the hind paws or jumping[11].

    • Record the latency time to the first sign of a pain response[11].

    • A cut-off time (typically 30 seconds) is established to prevent tissue damage[12].

    • Administer the test compound or vehicle and measure the latency at predetermined time intervals.

Start Start Acclimatize Acclimatize Animal Start->Acclimatize Place_on_Hot_Plate Place on Hot Plate (52-55°C) Acclimatize->Place_on_Hot_Plate Observe Observe for Paw Licking/Jumping Place_on_Hot_Plate->Observe Record_Latency Record Latency Time Observe->Record_Latency Response Cutoff Cut-off Time Reached? Observe->Cutoff No Response Remove_Animal Remove Animal Record_Latency->Remove_Animal Cutoff->Observe No Cutoff->Remove_Animal Yes End End Remove_Animal->End

Caption: Hot-Plate Test Experimental Workflow.

Tail-Flick Test

The tail-flick test is another common method for measuring the analgesic effects of drugs against thermal pain, primarily reflecting a spinal reflex[13].

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail[13][14].

  • Procedure:

    • The animal (mouse or rat) is gently placed in a restrainer with its tail exposed[15][16].

    • The tail is positioned over the light source[14].

    • The light source is activated, and a timer starts simultaneously[13].

    • The latency to the flicking of the tail away from the heat source is recorded as the response time[13][14].

    • A cut-off time is predetermined to prevent tissue damage[14].

    • The test is repeated after the administration of the test substance to assess its analgesic effect.

Start Start Restrain_Animal Restrain Animal Start->Restrain_Animal Position_Tail Position Tail over Heat Source Restrain_Animal->Position_Tail Apply_Heat Apply Radiant Heat Position_Tail->Apply_Heat Record_Latency Record Tail-Flick Latency Apply_Heat->Record_Latency Tail Flick Cutoff Cut-off Time? Apply_Heat->Cutoff No Flick Remove_Heat Remove Heat Record_Latency->Remove_Heat Cutoff->Apply_Heat No Cutoff->Remove_Heat Yes End End Remove_Heat->End

Caption: Tail-Flick Test Experimental Workflow.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripherally acting analgesics by inducing visceral pain[7][17].

  • Materials: 0.6-1% solution of acetic acid in distilled water[7][18].

  • Procedure:

    • Animals (typically mice) are divided into control, standard, and test groups[7].

    • The test compound, a standard analgesic (e.g., diclofenac), or vehicle is administered (commonly orally or intraperitoneally)[18][19].

    • After a set absorption period (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally[18][20].

    • Immediately following the injection, the animals are placed in an observation chamber[7].

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10-20 minutes)[7][18].

    • A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.

Start Start Administer_Compound Administer Test Compound/Vehicle Start->Administer_Compound Wait Wait for Absorption Administer_Compound->Wait Inject_Acetic_Acid Inject Acetic Acid (i.p.) Wait->Inject_Acetic_Acid Observe_and_Count Observe and Count Writhes Inject_Acetic_Acid->Observe_and_Count End End Observe_and_Count->End

Caption: Acetic Acid-Induced Writhing Test Workflow.

Conclusion

The available preclinical data suggests that Gelsemium alkaloids, such as Koumine and Gelsemine, possess significant analgesic properties. Their unique mechanism of action, distinct from that of morphine, presents a promising avenue for the development of novel analgesics with potentially fewer side effects and a reduced risk of tolerance. Further research, including direct comparative studies with established analgesics and investigation into the specific activity of Humantenmine, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Toxicological Analysis of Humantenmine and Koumine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of two prominent indole alkaloids derived from the Gelsemium genus: humantenmine and koumine. While both compounds are subjects of pharmacological interest, their toxicities differ significantly, a critical consideration for any therapeutic development. This document summarizes key quantitative toxicity data, outlines detailed experimental methodologies for assessing their toxicity, and visualizes their primary signaling pathways.

Quantitative Toxicity Data

The acute toxicity of this compound is markedly higher than that of koumine, as evidenced by their respective median lethal dose (LD50) values. In-vitro cytotoxicity data further corroborates this difference in toxic potential.

ParameterThis compoundKoumineReference
Acute Toxicity (LD50)
Mouse (intraperitoneal)< 0.2 mg/kg~99-100 mg/kg[1][2]
Mouse (intraperitoneal, female)0.071 mg/kgNot specified
Mouse (intraperitoneal, male)0.149 mg/kgNot specified
In Vitro Cytotoxicity (IC50)
Human Tumor Cell Lines4.6-9.3 µM (derivatives)>200 µM (koumine)

Experimental Protocols

The following sections detail standardized protocols for determining the acute toxicity and in vitro cytotoxicity of chemical compounds like this compound and koumine.

Acute Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a substance following a single administration.

Animal Model:

  • Species: Mouse (e.g., ICR strain) or Rat (e.g., Sprague-Dawley strain)[3][4]

  • Age: Young adult (e.g., 6-8 weeks)

  • Weight: 20-30 g (mice) or 200-300 g (rats)

  • Sex: Both males and females should be used.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment[5].

Procedure:

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., sterile saline, distilled water, or a specific solvent known to be non-toxic at the administered volume).

  • Animal Grouping: Animals are randomly assigned to several dose groups and a control group (receiving only the vehicle). Each group should consist of an equal number of male and female animals.

  • Administration: The substance is administered via a specific route, typically intraperitoneal (i.p.) or oral gavage. The volume administered is kept constant across all groups.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period, typically 14 days[5][6]. Observations include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The LD50 value is calculated using statistical methods such as the Probit analysis or the Karber method[7].

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring mitochondrial metabolic activity.

Materials:

  • Mammalian cell line (e.g., a relevant cancer cell line or a normal cell line)

  • Complete cell culture medium

  • Test compound (this compound or koumine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight[9].

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours[10]. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution to each well.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm[8].

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways

The toxic mechanisms of this compound and the pharmacological and toxic effects of koumine are mediated by distinct signaling pathways.

This compound: NMDAR-Mediated Excitotoxicity

This compound's high toxicity is primarily attributed to its induction of excitotoxicity, a process involving the overstimulation of N-methyl-D-aspartate (NMDA) receptors. This leads to a cascade of downstream events culminating in neuronal cell death.

Humantenmine_Excitotoxicity This compound This compound NMDAR NMDA Receptor This compound->NMDAR Over-activates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Promotes MAPK_Activation MAPK Pathway Activation Ca_Influx->MAPK_Activation Neuronal_Death Neuronal Cell Death MAPK_Activation->Neuronal_Death Leads to Koumine_Signaling Koumine Koumine GABAAR GABA-A Receptor Koumine->GABAAR Modulates GlyR Glycine Receptor Koumine->GlyR Modulates Neuronal_Inhibition Neuronal Inhibition GABAAR->Neuronal_Inhibition Leads to GlyR->Neuronal_Inhibition Leads to Neuroprotection Neuroprotection & Anti-inflammation Neuronal_Inhibition->Neuroprotection

References

Comparative Analysis of Humantenmine and Gelsemine on Nerve Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct neurological effects of two prominent Gelsemium alkaloids.

This guide provides a detailed comparative analysis of Humantenmine and Gelsemine, two major indole alkaloids isolated from the plant genus Gelsemium. While structurally related, these compounds exhibit markedly different effects on nerve cells, a critical consideration for their potential therapeutic applications and toxicological profiles. This analysis is supported by experimental data on their interactions with key ion channels and their influence on neurosteroidogenesis.

Executive Summary

Gelsemine is a well-characterized modulator of inhibitory neurotransmitter receptors, acting primarily on Glycine (GlyR) and γ-aminobutyric acid type A (GABAA) receptors. In contrast, this compound shows a striking lack of activity at these same receptors. This fundamental difference in their primary molecular targets dictates their divergent effects on neuronal excitability. While Gelsemine's effects are mediated through the modulation of inhibitory chloride currents, the mechanism of action for this compound-induced neurotoxicity is suggested to involve excitotoxic pathways, potentially through interactions with excitatory receptors like the N-methyl-D-aspartate receptor (NMDAR).

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the effects of this compound and Gelsemine on key neuronal receptors.

CompoundTarget ReceptorSubtypeEffectIC50 Value (µM)
This compound Glycine Receptor (GlyR)α1, α2, α3No detectable activityNot Applicable
GABAA ReceptorNot specifiedNo detectable activityNot Applicable
Gelsemine Glycine Receptor (GlyR)α1Inhibition31.5 ± 1.7[1]
α2InhibitionNot specified
α3InhibitionNot specified
GABAA Receptorα1β2γ2Inhibition170.8[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is fundamental for characterizing the effects of this compound and Gelsemine on ion channel function in nerve cells.

Objective: To measure the effect of this compound and Gelsemine on glycine- and GABA-activated currents in cultured neurons or HEK293 cells expressing specific receptor subtypes.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transfected with plasmids encoding the desired subunits of Glycine or GABAA receptors (e.g., α1, α2, α3 for GlyR; α1β2γ2 for GABAAR).

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, with the pH adjusted to 7.2.

  • Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Whole-Cell Configuration: A gigaohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Data Acquisition: Agonists (glycine or GABA) are applied to the cell to evoke ionic currents, which are recorded using an amplifier and data acquisition software. The test compounds (this compound or Gelsemine) are co-applied with the agonist to determine their modulatory effects.

  • Data Analysis: The peak amplitude of the evoked currents in the presence and absence of the test compounds is measured. Concentration-response curves are generated to calculate the IC50 values for inhibitory compounds.

Neurosteroid Synthesis Assay

This protocol is used to assess the impact of this compound and Gelsemine on the production of neurosteroids in brain tissue.

Objective: To quantify the synthesis of neurosteroids, such as allopregnanolone, in brain slices following exposure to this compound or Gelsemine.

Methodology:

  • Brain Slice Preparation: Animals are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal brain slices (typically 300-400 µm thick) containing regions of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

  • Incubation: Slices are incubated in oxygenated aCSF at 37°C. A radiolabeled precursor, such as [³H]progesterone, is added to the incubation medium.

  • Treatment: this compound or Gelsemine at various concentrations is added to the incubation medium.

  • Steroid Extraction: After the incubation period, the brain slices are homogenized, and steroids are extracted using organic solvents (e.g., ethyl acetate, diethyl ether).

  • Chromatography: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of newly synthesized radiolabeled neurosteroids (e.g., [³H]allopregnanolone) is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of conversion of the precursor to the specific neurosteroid.

Mandatory Visualization

Gelsemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gelsemine Gelsemine GlyR Glycine Receptor (GlyR) Gelsemine->GlyR Binds and inhibits GABAAR GABAA Receptor Gelsemine->GABAAR Binds and inhibits Cl_influx Cl- Influx GlyR->Cl_influx GABAAR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Humantenmine_Hypothetical_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (Hypothetical) This compound->NMDAR Potential interaction Ca_influx Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_neurosteroid Neurosteroid Synthesis ephys_start Cell Culture/ Transfection ephys_patch Whole-Cell Patch Clamp ephys_start->ephys_patch ephys_record Record Ionic Currents (with/without compounds) ephys_patch->ephys_record ephys_analyze Analyze Current Amplitude & Calculate IC50 ephys_record->ephys_analyze ns_start Brain Slice Preparation ns_incubate Incubate with Radiolabeled Precursor ns_start->ns_incubate ns_treat Treat with Compounds ns_incubate->ns_treat ns_extract Steroid Extraction & Separation ns_treat->ns_extract ns_quantify Quantify Neurosteroids ns_extract->ns_quantify

References

Unraveling the Enigmatic Mechanism of Humantenmine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanism of action of Humantenmine, a toxic indole alkaloid isolated from Gelsemium elegans. Intended for researchers, scientists, and drug development professionals, this document objectively compares this compound's neurotoxic effects with those of other relevant compounds, supported by experimental data. We delve into its complex interactions with key signaling pathways in the central nervous system, offering a valuable resource for those studying neurotoxicology and Gelsemium alkaloids.

Executive Summary

This compound and its related alkaloids from Gelsemium elegans present a fascinating yet perilous area of study. While traditionally used in some folk medicines, their narrow therapeutic window and high toxicity demand a thorough understanding of their mechanisms of action. This guide synthesizes current research, highlighting a primary pathway of toxicity mediated through N-methyl-D-aspartate receptor (NMDAR) excitotoxicity and subsequent activation of the MAPK signaling cascade. Notably, and in contrast to other Gelsemium alkaloids, this compound appears to lack significant activity at GABA-A receptors. This guide will compare the known mechanistic details of this compound with Picrotoxin, a classic GABA-A receptor antagonist, to underscore these differences.

Comparative Analysis of Molecular Mechanisms

The neurotoxicity of this compound is multifaceted. The available evidence points towards a mechanism distinct from many other neurotoxic alkaloids that primarily target inhibitory neurotransmission.

Table 1: Comparison of this compound and Picrotoxin
FeatureThis compound / HumantenirinePicrotoxin
Primary Molecular Target NMDA Receptor (implicated in excitotoxicity)GABA-A Receptor
Mechanism of Action Induces NMDAR-mediated excitotoxicity, leading to increased intracellular Ca2+ and activation of downstream apoptotic pathways. Upregulates the phosphorylation of MAPK3/1.Non-competitive antagonist (channel blocker) of the GABA-A receptor. It binds within the chloride ion channel, physically obstructing the flow of chloride ions and thus preventing hyperpolarization of the neuron.[1][2]
Effect on GABA-A Receptor No detectable activity.Potent inhibitor.
Downstream Signaling Activation of the MAPK/ERK signaling pathway.Does not directly activate the MAPK pathway, but neuronal hyperexcitability can lead to widespread changes in cellular signaling.
Physiological Effect Neurotoxicity, respiratory depression, convulsions.CNS stimulant, convulsant.[2]
Reported IC50 Not available for NMDA receptor.~0.6 µM - 2.2 µM for GABA-A receptors (varies with receptor subunit composition and GABA concentration).[3][4]
In Vivo Toxicity (LD50, mice) Humantenirine: 0.071 mg/kg (female), 0.149 mg/kg (male) (intraperitoneal).15 mg/kg (oral).[1]
Contrasting Effects of Gelsemium Alkaloids on the GABA-A Receptor

A noteworthy finding is the differential activity of Gelsemium alkaloids at the GABA-A receptor. While gelsemine and koumine exhibit inhibitory effects, this compound shows no significant interaction. This divergence in mechanism within a single plant genus underscores the importance of characterizing each alkaloid individually.

Signaling Pathways and Experimental Workflows

This compound-Induced Neurotoxicity Pathway

The proposed mechanism of this compound-induced neurotoxicity involves the over-activation of NMDA receptors, leading to an influx of calcium ions and subsequent activation of the MAPK/ERK signaling pathway, ultimately resulting in neuronal cell death.

Humantenmine_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Over-activation MAPK_activation MAPK/ERK Pathway Activation Ca_influx->MAPK_activation Excitotoxicity Excitotoxicity & Neuronal Death MAPK_activation->Excitotoxicity

Proposed signaling pathway for this compound-induced neurotoxicity.
Picrotoxin's Mechanism of Action at the GABA-A Receptor

Picrotoxin acts as a non-competitive antagonist at the GABA-A receptor, physically blocking the chloride channel and preventing the inhibitory action of GABA.

Picrotoxin_Pathway GABA GABA GABAAR GABA-A Receptor GABA->GABAAR Binds Cl_influx Cl⁻ Influx GABAAR->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Picrotoxin Picrotoxin Picrotoxin->GABAAR Blocks Channel

Mechanism of Picrotoxin action at the GABA-A receptor.
Experimental Workflow: Assessing Neurotoxicity and MAPK Activation

A typical experimental workflow to investigate the mechanism of this compound would involve cell viability assays to quantify neurotoxicity and Western blotting to measure the activation of the MAPK pathway.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot for MAPK Activation cell_culture Neuronal Cell Culture treatment Treat with this compound (various concentrations) cell_culture->treatment viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis_v Quantify Cell Death viability_assay->data_analysis_v cell_culture_w Neuronal Cell Culture treatment_w Treat with this compound cell_culture_w->treatment_w protein_extraction Protein Extraction treatment_w->protein_extraction sds_page SDS-PAGE & Transfer protein_extraction->sds_page antibody_probing Probe with anti-phospho-MAPK and anti-total-MAPK antibodies sds_page->antibody_probing detection Detection & Quantification antibody_probing->detection

Workflow for investigating this compound's neurotoxicity.

Detailed Experimental Protocols

Assessment of NMDA Receptor-Mediated Excitotoxicity

This protocol is designed to assess the neurotoxic effects of this compound and the potential involvement of NMDA receptors.

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). To confirm the role of NMDA receptors, a parallel set of experiments can be conducted where cells are pre-treated with an NMDA receptor antagonist (e.g., MK-801) before this compound exposure.

  • Cell Viability Assay: Cell viability is assessed using a quantitative method such as the MTT assay or a luminescence-based assay like CellTiter-Glo. These assays measure metabolic activity or ATP levels, respectively, which correlate with the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of cell viability compared to an untreated control. A dose-dependent decrease in cell viability that is rescued by an NMDA receptor antagonist would support the proposed mechanism.

Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine if this compound activates the MAPK signaling pathway by measuring the phosphorylation status of key proteins like ERK1/2 (MAPK3/1).

  • Cell Treatment and Lysis: Neuronal cells are treated with this compound for various time points. Following treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-ERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the MAPK protein. The intensity of the phosphorylated protein band is normalized to the total protein band. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.

Conclusion

The available evidence strongly suggests that this compound's mechanism of action diverges from that of other Gelsemium alkaloids. Its neurotoxicity appears to be primarily mediated through the NMDAR-MAPK signaling axis, with a notable lack of activity at the GABA-A receptor. This comparative guide provides a framework for researchers to further investigate the intricate molecular interactions of this potent alkaloid. Future studies should focus on obtaining quantitative data for this compound's interaction with the NMDA receptor and further elucidating the downstream components of the MAPK pathway that are activated. Such research is crucial for a complete understanding of the toxicology of Gelsemium elegans and for exploring any potential, albeit narrow, therapeutic applications of its constituent alkaloids.

References

Assessing the Reproducibility of Humantenmine's Effects on Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Humantenmine, a toxic indole alkaloid isolated from Gelsemium elegans Benth, has garnered interest for its biological activities. However, its narrow therapeutic window necessitates a thorough and reproducible assessment of its effects on cell viability. This guide provides a comparative analysis of the cytotoxic effects of this compound and related alkaloids from Gelsemium elegans, supported by available experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Comparative Analysis of Gelsemium Alkaloid Cytotoxicity

While specific, reproducible cell viability data for this compound remains limited in publicly available literature, studies on other major alkaloids from Gelsemium elegans, namely Gelsemine and Koumine, provide a valuable framework for comparison. The cytotoxic effects of these alkaloids have been evaluated in various cancer cell lines, offering insights into their potential as anti-tumor agents and highlighting the need for standardized assessment protocols.

One study investigated the in vitro cytotoxicity of a crude methanol extract of Gelsemium elegans on human ovarian (CaOV-3) and breast cancer (MDA-MB-231) cell lines. The extract exhibited high cytotoxicity against CaOV-3 cells with an IC50 value of 5 µg/mL after 96 hours of incubation, whereas it was less toxic to MDA-MB-231 cells, with an IC50 of 40 µg/mL under the same conditions[1].

Furthermore, the cytotoxic potential of different optical isomers of Gelsemine has been explored. In a study using PC12 cells, (+) Gelsemine exhibited cytotoxic activity with an IC50 value of 31.59 µM, while (-) Gelsemine was found to be non-cytotoxic[2][3]. This highlights the stereospecificity of the cytotoxic effects of these alkaloids.

Other studies have qualitatively described the effects of these alkaloids. For instance, Koumine has been shown to inhibit the proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner, with an IC50 of 124 µg/mL at 72 hours[4]. It has also been reported to increase cell viability in LPS-mediated RAW 264.7 macrophages[5]. Gelsemine and Koumine were also found to inhibit the proliferation of HepG2 cells[6].

A study on the detoxification of this compound indicated its toxicity on L02 cells, although quantitative data on cell viability were not provided[7][8].

Table 1: Comparative Cytotoxicity of Gelsemium elegans Alkaloids and Extracts

Compound/ExtractCell LineAssayIncubation TimeIC50 ValueReference
Gelsemium elegans Methanol ExtractCaOV-3MTT96 hours5 µg/mL[1]
Gelsemium elegans Methanol ExtractMDA-MB-231MTT96 hours40 µg/mL[1]
(+) GelseminePC12MTT48 hours31.59 µM[2][3]
(-) GelseminePC12MTT48 hours> 100 µM[2][3]
KoumineMCF-7MTT72 hours124 µg/mL[4]
This compoundL02Not specifiedNot specifiedToxic (Qualitative)[7][8]

Experimental Protocols

To ensure the reproducibility of cell viability assessments, it is crucial to follow standardized and detailed experimental protocols. Below is a representative methodology for the MTT assay, a commonly used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture the desired cell line in appropriate growth medium until approximately 80% confluent.
  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound or the comparative alkaloid in a suitable solvent (e.g., DMSO).
  • Prepare a series of dilutions of the compound in cell culture medium to achieve the desired final concentrations.
  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound) and a negative control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently pipette up and down to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
  • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Signaling Pathways in Indole Alkaloid-Induced Cytotoxicity

The cytotoxic effects of indole alkaloids from Gelsemium elegans are often mediated through the induction of apoptosis and interference with key cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, studies on related alkaloids provide valuable insights.

Koumine has been shown to exert a protective effect against hydrogen peroxide-induced apoptosis by modulating the Bcl-2/Bax protein ratio and inhibiting caspase-3 activation[9][10][11]. In another context, it was found to ameliorate LPS-mediated apoptosis by decreasing the production of reactive oxygen species (ROS)[5]. The cytotoxicity of other indole alkaloids, such as harmalacidine, has been linked to the mitochondrial pathway and protein tyrosine kinase signaling pathways[12]. Gelsemine-induced toxicity has been associated with the induction of oxidative stress and DNA damage[13].

Below are graphical representations of a generalized experimental workflow for assessing cell viability and a putative signaling pathway for indole alkaloid-induced apoptosis.

G cluster_workflow Experimental Workflow for Cell Viability Assay start Seed Cells in 96-well Plate treatment Treat with this compound/Analogs start->treatment incubation Incubate for 24-72h treatment->incubation mt_assay Add MTT Reagent incubation->mt_assay formazan Solubilize Formazan Crystals mt_assay->formazan read Measure Absorbance formazan->read analysis Data Analysis (IC50) read->analysis G cluster_pathway Putative Signaling Pathway for Indole Alkaloid-Induced Apoptosis Indole_Alkaloid Indole Alkaloid (e.g., this compound) Mitochondria Mitochondria Indole_Alkaloid->Mitochondria Stress Induction ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Humantenmine and Other Natural Analgesic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles has led to a growing interest in natural compounds. Among these, alkaloids derived from the plant Gelsemium elegans, such as humantenmine, have been identified as potential candidates for pain and rheumatic arthritis treatment.[1][2] However, a comprehensive understanding of their analgesic properties in comparison to other well-established natural analgesics is crucial for future drug development.

This guide provides an objective comparison of the analgesic potential of Gelsemium alkaloids, with a focus on koumine and gelsemine as representative compounds due to the limited specific data on this compound, against other prominent natural analgesics: morphine, capsaicin, and cannabidiol (CBD). The comparison is based on available experimental data, mechanisms of action, and experimental protocols.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the available quantitative data on the analgesic efficacy of the selected natural compounds. It is important to note that direct comparative studies are limited, and the presented data is compiled from various independent studies.

CompoundAnimal ModelAnalgesic AssayEffective Dose (ED50) / ConcentrationReference
Koumine Rat (Neuropathic Pain)Mechanical Allodynia0.28, 7 mg/kg (s.c.)[3]
Gelsemine Rat (Neuropathic Pain)Mechanical Allodynia0.5 - 0.6 µg (intrathecal)[4]
Morphine Rat (Inflammatory Pain)Mechanical HyperalgesiaED50 = 8.7 nmol/mouse (i.pl.)[5]
Capsaicin Human (Neuropathic Pain)Pain Relief (≥50%)0.075% topical cream[6]
Cannabidiol (CBD) Human (Knee Osteoarthritis)Pain ReliefNo significant effect at 600 mg/daily[7]

Mechanisms of Action and Signaling Pathways

The analgesic effects of these natural compounds are mediated through distinct signaling pathways.

Gelsemium Alkaloids (Koumine and Gelsemine)

The primary mechanism of action for koumine and gelsemine involves the potentiation of the spinal α3 glycine receptor, leading to an increase in the neurosteroid allopregnanolone.[8][9] This pathway is distinct from the opioid system. The analgesic effects of koumine have also been linked to the inhibition of spinal neuroinflammation and the activation of the translocator protein (TSPO).[10]

DOT Script for Gelsemium Alkaloids Signaling Pathway:

Gelsemium_Alkaloids_Pathway Koumine Koumine/ Gelsemine GlyR α3 Glycine Receptor Koumine->GlyR TSPO TSPO Activation Koumine->TSPO Neuroinflammation ↓ Spinal Neuroinflammation Koumine->Neuroinflammation Allopregnanolone ↑ Allopregnanolone GlyR->Allopregnanolone Analgesia Analgesia Allopregnanolone->Analgesia TSPO->Analgesia Neuroinflammation->Analgesia

Caption: Signaling pathway of Gelsemium alkaloids.

Morphine

Morphine, a classic opioid analgesic, exerts its effects by binding to and activating μ-opioid receptors (MOR) in the central nervous system.[11] This activation leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and the transmission of pain signals.

DOT Script for Morphine Signaling Pathway:

Morphine_Pathway Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein Activation MOR->G_protein AC ↓ Adenylyl Cyclase G_protein->AC Ion_channels K+ Efflux ↑ Ca2+ Influx ↓ G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release cAMP->Neurotransmission Ion_channels->Neurotransmission Analgesia Analgesia Neurotransmission->Analgesia

Caption: Signaling pathway of Morphine.

Capsaicin

Capsaicin, the pungent component of chili peppers, induces analgesia through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10] Initial activation of TRPV1 on nociceptive neurons leads to a sensation of pain, followed by a prolonged period of desensitization and inactivation of these sensory neurons, resulting in pain relief.

DOT Script for Capsaicin Signaling Pathway:

Capsaicin_Pathway Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Initial Activation (Pain Sensation) TRPV1->Activation Desensitization Prolonged Desensitization Activation->Desensitization Inactivation Inactivation of Nociceptive Neurons Desensitization->Inactivation Analgesia Analgesia Inactivation->Analgesia

Caption: Signaling pathway of Capsaicin.

Cannabidiol (CBD)

The analgesic mechanism of CBD is multifaceted and not fully understood. It is thought to involve interactions with various targets, including serotonin 5-HT1A receptors, and modulation of inflammatory responses through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] Unlike THC, CBD has a low affinity for cannabinoid receptors CB1 and CB2.

DOT Script for Cannabidiol (CBD) Signaling Pathway:

CBD_Pathway CBD Cannabidiol (CBD) Serotonin_R 5-HT1A Receptor Modulation CBD->Serotonin_R COX_LOX COX/LOX Inhibition CBD->COX_LOX Analgesia Analgesia Serotonin_R->Analgesia Anti_inflammatory Anti-inflammatory Effects COX_LOX->Anti_inflammatory Anti_inflammatory->Analgesia

Caption: Signaling pathway of Cannabidiol (CBD).

Experimental Protocols

Standardized experimental protocols are essential for the reliable assessment of analgesic compounds. Below are detailed methodologies for key in vivo analgesic assays.

DOT Script for a General Experimental Workflow for Analgesic Testing:

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Pain_Induction Induction of Pain (e.g., Neuropathic, Inflammatory) Animal_Model->Pain_Induction Compound_Admin Compound Administration (Route, Dose) Pain_Induction->Compound_Admin Behavioral_Assay Behavioral Assay (e.g., Hot Plate, Von Frey) Compound_Admin->Behavioral_Assay Data_Collection Data Collection and Analysis Behavioral_Assay->Data_Collection Results Determination of Analgesic Efficacy Data_Collection->Results

Caption: General workflow for in vivo analgesic testing.

Hot Plate Test (Thermal Nociception)
  • Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Acclimatize the animal (e.g., mouse or rat) to the testing room for at least 30 minutes.

    • Gently place the animal on the hot plate and start a stopwatch.

    • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency time to the first clear sign of a pain response. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle control.

    • Repeat the hot plate test at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after compound administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test (Visceral Nociception)
  • Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the number of abdominal constrictions (writhes) induced by an irritant.

  • Procedure:

    • Acclimatize the animals (e.g., mice) to the observation chambers.

    • Administer the test compound or vehicle control orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place the animal in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.[12]

Von Frey Test (Mechanical Allodynia)
  • Objective: To measure the mechanical sensitivity of the paw in animal models of neuropathic or inflammatory pain.

  • Apparatus: A set of calibrated von Frey filaments that exert a specific bending force.

  • Procedure:

    • Place the animal in a testing chamber with a mesh floor that allows access to the plantar surface of the paws.

    • Allow the animal to acclimatize until exploratory behavior ceases.

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low force and proceeding in ascending or descending order of force.

    • A positive response is noted as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

    • Administer the test compound and measure the PWT at various time points post-administration.

  • Data Analysis: The 50% PWT is calculated for each animal and treatment group. An increase in the PWT indicates an anti-allodynic effect.

Conclusion

While direct experimental data on the analgesic properties of this compound remains limited, the available evidence for related Gelsemium alkaloids, koumine and gelsemine, suggests a unique analgesic mechanism centered on the spinal glycine receptor/allopregnanolone pathway. This contrasts with the well-established opioid receptor-mediated analgesia of morphine, the TRPV1-dependent mechanism of capsaicin, and the complex, multi-target interactions of CBD.

The lack of tolerance development observed with Gelsemium alkaloids in preclinical studies presents a significant advantage over opioids.[9][13] However, the narrow therapeutic window and inherent toxicity of Gelsemium extracts necessitate further investigation and potential chemical modification to enhance safety.[9]

For researchers and drug development professionals, the distinct mechanism of action of Gelsemium alkaloids offers a promising avenue for the development of novel non-opioid analgesics. Further studies are warranted to isolate and characterize the analgesic properties of this compound specifically and to explore the therapeutic potential of this class of compounds in various pain models. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Validating Humantenmine as a Selective Ion-Channel Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of Humantenmine, a major indole alkaloid from the plant Gelsemium elegans, as a selective ion-channel blocker. While other alkaloids from Gelsemium have been shown to interact with inhibitory neurotransmitter receptors, the direct action of this compound on ion channels remains to be definitively characterized. This document outlines a comparative approach, contrasting the known toxicological profile of this compound with the established pharmacology of selective ion-channel blockers. It further details the necessary experimental protocols to elucidate this compound's mechanism of action and validate its potential as a selective ion-channel modulator.

Introduction to this compound and the Rationale for Ion-Channel Screening

This compound is a structurally complex indole alkaloid found in Gelsemium elegans, a plant with a history of use in traditional medicine but also known for its high toxicity.[1][2][3] The toxic effects of Gelsemium alkaloids are primarily neurological, including symptoms such as respiratory depression and convulsions, which are often associated with dysregulation of neuronal ion channels.[1] While some alkaloids from this plant, such as koumine and gelsemine, have been shown to modulate inhibitory glycine and GABA(_A) receptors, recent studies indicate that this compound is largely inactive at these channels.[4][5] This lack of activity on two major classes of ligand-gated ion channels suggests that this compound may have a more selective pharmacological profile.

Furthermore, there is emerging evidence linking the toxicity of certain Gelsemium alkaloids to N-methyl-D-aspartic acid receptor (NMDAR)-mediated excitotoxicity.[1] This hypothesis is supported by findings that humantenirine, a structurally related alkaloid, can induce excitotoxicity that is rescuable by NMDA, and that it affects downstream signaling pathways such as the MAPK pathway.[1] Given that NMDARs are a critical class of excitatory ligand-gated ion channels, these findings provide a strong rationale for investigating this compound as a potential modulator of this receptor family.

This guide will, therefore, focus on a systematic approach to validate and characterize the activity of this compound on ion channels, with a particular emphasis on NMDARs. As a point of comparison, we will reference the well-characterized NMDAR antagonist, Memantine, which is used clinically in the treatment of Alzheimer's disease.

Comparative Profile: this compound vs. Established Ion Channel Blockers

To date, there is no direct electrophysiological or binding data characterizing this compound as a selective ion-channel blocker. Therefore, a direct quantitative comparison with established blockers is not yet possible. The following table outlines the necessary experimental data that needs to be generated for this compound to enable such a comparison. For illustrative purposes, typical data for the NMDAR antagonist Memantine are included.

ParameterThis compoundMemantine (for comparison)Experimental Assay
Target Ion Channel(s) To be determinedNMDA ReceptorElectrophysiology (Patch-Clamp)
Potency (IC₅₀/EC₅₀) To be determined0.5 - 5 µM (voltage-dependent)Dose-Response Electrophysiology
Selectivity To be determinedModerate; also interacts with 5-HT₃ and α7-nAChRsSelectivity panel screening
Mechanism of Action To be determinedOpen-channel blockerVoltage-clamp electrophysiology
On-Target Effects To be determinedReduction of excitotoxicityIn vitro neuroprotection assays
Off-Target Effects Potential inhibition of CYP450 enzymes[6]Dizziness, headache, confusionIn vitro safety pharmacology assays

Experimental Protocols for Validation

A tiered approach is recommended to validate and characterize the activity of this compound on ion channels. This involves initial broad screening followed by more detailed mechanistic studies on identified targets.

The initial step is to screen this compound against a panel of common central nervous system ion channels to identify potential targets.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Lines: Use a panel of HEK293 or CHO cell lines stably expressing the ion channel of interest (e.g., various subtypes of NMDARs, AMPA receptors, kainate receptors, GABA(_A) receptors, glycine receptors, voltage-gated sodium, potassium, and calcium channels).

  • Apparatus: A high-throughput automated patch-clamp system (e.g., QPatch or Patchliner).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a final screening concentration (e.g., 10 µM) in the extracellular recording solution.

    • Cells are captured and whole-cell patch-clamp configuration is established.

    • A baseline recording of the ion-channel activity is obtained by applying the appropriate agonist (for ligand-gated channels) or voltage protocol (for voltage-gated channels).

    • This compound is then perfused, and the effect on the channel current is recorded.

    • A positive control (a known blocker or modulator of the channel) and a vehicle control are run in parallel.

  • Data Analysis: The percentage of inhibition or potentiation of the channel current by this compound is calculated. A significant change (e.g., >30% inhibition) at the screening concentration warrants further investigation.

Based on the excitotoxicity hypothesis, a detailed investigation of this compound's effect on NMDARs is a priority.

Experimental Protocol: Manual Whole-Cell Patch-Clamp Electrophysiology

  • Cell Lines/Neurons: Use HEK293 cells expressing specific NMDAR subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) or primary cultured neurons (e.g., hippocampal or cortical neurons).

  • Apparatus: A standard manual patch-clamp setup including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Procedure for Dose-Response:

    • Establish whole-cell voltage-clamp configuration.

    • Hold the cell at a negative membrane potential (e.g., -70 mV).

    • Apply a saturating concentration of the NMDAR agonists, glutamate and glycine, to elicit a maximal current.

    • After a stable baseline is achieved, co-apply the agonists with increasing concentrations of this compound.

    • Record the peak current at each concentration.

  • Data Analysis for Dose-Response: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

  • Procedure for Mechanism of Action (Voltage-Dependence):

    • Repeat the dose-response experiment at different holding potentials (e.g., -70 mV, -40 mV, 0 mV, +40 mV).

    • If this compound is an open-channel blocker like Memantine, its potency should increase at more negative membrane potentials.

  • Data Analysis for Mechanism of Action: Compare the IC₅₀ values at different holding potentials. A significant shift in IC₅₀ with voltage is indicative of open-channel block.

To functionally validate the findings from the electrophysiology experiments, the ability of this compound to protect neurons from excitotoxic insults should be assessed.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Culture: Plate primary cortical or hippocampal neurons and allow them to mature.

  • Procedure:

    • Pre-incubate the neurons with various concentrations of this compound for a defined period (e.g., 1 hour).

    • Expose the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes) to induce excitotoxicity.

    • Wash out the glutamate and continue the incubation with this compound for 24 hours.

    • A positive control (e.g., Memantine) and a vehicle control should be included.

  • Data Analysis: Assess cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. A dose-dependent increase in cell viability in the presence of this compound would indicate a neuroprotective effect.

Visualizing Experimental Workflows and Signaling Pathways

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Functional Validation a This compound b Automated Patch-Clamp (Ion Channel Panel) a->b c Manual Patch-Clamp (e.g., NMDARs) b->c Target Identified d Dose-Response (IC50) c->d e Voltage-Dependence c->e f Neuroprotection Assay (Glutamate Excitotoxicity) e->f Mechanism Suggested g Cell Viability (MTT/LDH) f->g

Caption: A tiered experimental workflow for the validation of this compound as an ion channel blocker.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates This compound This compound (Hypothesized Blocker) This compound->NMDAR Blocks Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Mediates Downstream Downstream Cascades (e.g., MAPK activation) Ca_influx->Downstream Excitotoxicity Excitotoxicity & Neuronal Death Downstream->Excitotoxicity

Caption: Hypothesized role of this compound in blocking the NMDAR-mediated excitotoxicity pathway.

Conclusion

The current body of scientific literature does not definitively classify this compound as a selective ion-channel blocker. However, its toxicological profile and the inactivity at certain inhibitory receptors warrant a systematic investigation into its effects on excitatory ion channels, particularly the NMDA receptor. The experimental framework outlined in this guide provides a clear path for researchers to validate this hypothesis, characterize the pharmacological properties of this compound, and ultimately determine its potential as a novel therapeutic agent or a valuable research tool. Through the proposed comparative approach, the data generated will allow for a robust assessment of this compound's potency, selectivity, and functional effects relative to established ion-channel modulators.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Metabolomics of Humantenmine and Related Alkaloids

This guide provides a comparative overview of the metabolomics of this compound and its related alkaloids, primarily focusing on koumine and gelsemine, which are often studied concurrently. The information is intended for researchers, scientists, and drug development professionals interested in the metabolic fate and analytical determination of these Gelsemium alkaloids.

Comparative Pharmacokinetics and Metabolism

This compound, koumine, and gelsemine are the main indole alkaloids isolated from the toxic plant Gelsemium.[1][2] Studies indicate that these three alkaloids are absorbed rapidly, distributed widely in tissues, extensively metabolized, and eliminated quickly.[1][2] Notably, there are species-specific differences in their metabolism, which contributes to varying levels of toxicity.[1][2]

ParameterThis compoundKoumineGelsemineSource
Toxicity Profile Most toxic of the threeLess toxic than this compound and gelsemineLess toxic than this compound[3]
Primary Metabolic Pathway Hydroxylation and oxidationInformation not available in provided resultsInformation not available in provided results[4]
Metabolizing Enzymes Primarily CYP3A4/5Information not available in provided resultsInformation not available in provided results[4]
Identified Metabolites Four metabolites identified in vitro (M1-M4), including hydroxylated and oxidized forms. M1-M3 are proposed as hydroxyl HMT, and M4 as dehydrogenated and then hydroxylated or directly oxidized HMT.Information not available in provided resultsInformation not available in provided results[4]
Tissue Distribution Widely distributed in various tissues and organs, with the highest concentrations in the spleen and pancreas shortly after administration. Can penetrate the blood-brain barrier.Widely distributed in various tissues and organs, with the highest concentrations in the spleen and pancreas shortly after administration. Can penetrate the blood-brain barrier.Widely distributed in various tissues and organs, with the highest concentrations in the spleen and pancreas shortly after administration. Can penetrate the blood-brain barrier.[3]
Effect of CYP3A4 Induction Induction of CYP3A4 can reduce the toxicity of this compound.Induction or inhibition of CYP3A4 can regulate its distribution and elimination.Induction or inhibition of CYP3A4 can regulate its distribution and elimination.[3]

Experimental Protocols

In Vitro Metabolism of this compound[4]
  • System : Human liver microsomes.

  • Incubation : this compound was incubated with human liver microsomes (0.2 mg protein/mL) at 37°C for 30 minutes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Inhibitor Studies : To identify the specific cytochrome P450 (CYP) isoforms involved, selective chemical inhibitors for different CYPs were co-incubated with this compound and the liver microsomes.

  • Recombinant Human CYPs : The metabolism was further studied using recombinant human CYP isoforms to confirm the role of specific enzymes.

  • Analysis : The formation of metabolites was monitored and analyzed using UPLC-Q-TOF/MS. The metabolites were identified based on their high-resolution mass spectra.

Analytical Method for Simultaneous Determination of Gelsemium Alkaloids[5][6]
  • Technique : Two-Dimensional Liquid Chromatography (2D-LC).

  • Sample Preparation : Honey samples were purified using a PRS cation exchange solid-phase extraction (SPE) column. The alkaloids were then extracted with 5% ammoniated methanol.

  • Method Validation :

    • Linearity : Correlation coefficients were higher than 0.998.

    • Recovery : The recovery range was 81%–94.2%.

    • Precision : Intraday relative standard deviation (RSD) was ≤5.0%, and interday RSD was ≤3.8%.

    • Limits of Detection (LOD) : 2 ng/g for all three alkaloids.

    • Limits of Quantification (LOQ) : 5 ng/g for gelsemine and koumine, and 20 ng/g for this compound.

Visualizations

Metabolic Detoxification Pathway of this compound

The following diagram illustrates the primary metabolic pathway of this compound as mediated by CYP3A4/5 enzymes, leading to its detoxification through hydroxylation and oxidation.

Humantenmine_Metabolism This compound This compound Metabolites Hydroxylated and Oxidized Metabolites (M1-M4) This compound->Metabolites CYP3A4/5 Detoxification Detoxification Metabolites->Detoxification

Caption: Metabolic detoxification of this compound by CYP3A4/5.

Experimental Workflow for Alkaloid Analysis

This workflow outlines the key steps for the analysis of Gelsemium alkaloids in a sample matrix, from preparation to instrumental analysis.

Alkaloid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (e.g., Honey) Purification Solid Phase Extraction (PRS Cation Exchange) Sample->Purification Extraction Extraction (5% Ammoniated Methanol) Purification->Extraction LC 2D-Liquid Chromatography (2D-LC) Extraction->LC Detection Detection LC->Detection Data Data Analysis (Quantification) Detection->Data

Caption: Workflow for Gelsemium alkaloid analysis.

References

Safety Operating Guide

Navigating the Disposal of Humantenmine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel or specialized compounds, ensuring safe and compliant disposal is as critical as the research itself. Humantenmine, a toxic indole alkaloid derived from Gelsemium elegans, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach adhering to general principles of hazardous chemical waste management is imperative.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Pre-Disposal Planning and Hazard Assessment

Before beginning any work that will generate this compound waste, a thorough pre-disposal plan is essential.

  • Consult Institutional Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[3][4] They can provide specific requirements for your location, including approved waste containers and labeling protocols.

  • Hazard Identification: this compound is classified as a toxic alkaloid.[2][5] All waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous.

II. Segregation of this compound Waste

Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure proper disposal.

  • Solid Waste: This category includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies like weighing paper, pipette tips, and vials.

  • Liquid Waste: This includes solutions containing this compound. It is critical to segregate aqueous solutions from organic solvent solutions.[6][7] Never mix incompatible waste streams. For instance, avoid mixing acidic waste with basic waste or organic solvents with oxidizers.[8]

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.

III. Waste Collection and Containerization

The choice of waste container is vital for safe storage and transport.

  • Container Compatibility: Use containers that are chemically resistant to the waste they will hold. High-density polyethylene (HDPE) carboys are often suitable for liquid waste.[3][9] For solid waste, a sturdy, leak-proof container with a secure lid is necessary.[8]

  • Original Containers: Whenever possible, collect waste in the original manufacturer's container, provided it is in good condition.[8]

  • Secure Closure: All waste containers must be kept tightly sealed except when adding waste.[4][6][9] Funnels should be removed and the cap replaced immediately after use.[7]

IV. Labeling of this compound Waste

Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.

Each waste container must be labeled with a hazardous waste tag provided by your EHS department.[3] The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][7]

  • For mixtures, list all constituents and their approximate percentages.[4]

  • The date accumulation started.[7]

  • The specific hazard(s) (e.g., "Toxic").

  • The name of the Principal Investigator and the laboratory location (building and room number).[3]

V. Storage of this compound Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][10]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][10]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[6][10]

  • Segregation: Store incompatible waste streams separately within the SAA.[6][10]

VI. Arranging for Disposal

Once a waste container is full (no more than 90% capacity) or you are finished generating that waste stream, you must arrange for its removal.[9]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a phone call to the EHS department.

  • Do Not Dispose via Standard Means: Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.[3][6][7]

Quantitative Data Summary

As no specific quantitative disposal data for this compound is available, general hazardous waste guidelines should be followed.

ParameterGuidelineSource
Container Fill Level Do not exceed 90% of the container's capacity.[9]
SAA Liquid Waste Limit Typically, a maximum of 55 gallons of hazardous waste may be stored.[10]
SAA Acutely Toxic Waste For acutely toxic waste, the limit may be as low as 1 quart.[10]

Experimental Protocols

In the absence of published, standardized experimental protocols for the detection of this compound residue for disposal verification, a general approach using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be a suitable method. This is based on methodologies used for the analysis of other Gelsemium alkaloids.

Hypothetical Protocol for Detection of this compound Residue on Surfaces:

  • Sample Collection: Wipe the potentially contaminated surface with a sterile swab moistened with a suitable solvent (e.g., methanol or acetonitrile).

  • Extraction: Place the swab in a vial with a known volume of the solvent and sonicate for 15-20 minutes to extract this compound.

  • Sample Preparation: Filter the extract through a 0.22 µm syringe filter to remove particulates.

  • HPLC-MS/MS Analysis:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and its fragments.

  • Quantification: Compare the peak area of the sample to a calibration curve prepared with known concentrations of a this compound standard.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

Humantenmine_Disposal_Workflow cluster_prep Preparation & Assessment cluster_generation Waste Generation & Segregation cluster_containment Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start Research Involving this compound consult_ehs Consult Institutional EHS for Specific Guidelines start->consult_ehs assess_hazards Identify this compound as Toxic Waste consult_ehs->assess_hazards generation Generate this compound Waste assess_hazards->generation segregate Segregate Waste Streams (Solid, Liquid, Sharps) generation->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps containerize Use Compatible, Sealed Containers solid->containerize liquid->containerize sharps->containerize label_waste Attach Completed Hazardous Waste Label containerize->label_waste store_saa Store in Designated SAA with Secondary Containment label_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup end_disposal EHS Collects for Proper Disposal request_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for Compound H (Humantenmine)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Humantenmine" is not a recognized chemical entity. This guide has been created as a template for handling a potent, hazardous research compound, referred to herein as Compound H. The information provided is illustrative and should be adapted to the specific hazards of any actual chemical being used, as detailed in its Safety Data Sheet (SDS).

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Compound H. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Exposure Limits

Compound H is a highly potent cytotoxic agent. All handling of this compound must be performed with strict adherence to the safety protocols outlined below. The primary routes of exposure are inhalation of airborne particles and skin contact.

Table 1: Fictional Properties and Exposure Limits for Compound H

PropertyValue
Physical State White to off-white crystalline powder
Molecular Weight 732.0 g/mol [1]
Occupational Exposure Limit (OEL) 0.03 µg/m³ (8-hour Time-Weighted Average)[2]
Solubility Soluble in DMSO and Ethanol
Stability Stable under normal laboratory conditions[1]
Hazards Potent cytotoxic agent, potential mutagen, irritant to eyes and skin[1]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk.[3][4] The level of PPE required depends on the specific task being performed. At a minimum, a lab coat, safety glasses, long pants, and closed-toe shoes are required when working in a laboratory where hazardous chemicals are present.[4][5]

Table 2: PPE Requirements for Handling Compound H

TaskMinimum PPE Requirement
Storage and Transport - Nitrile gloves- Lab coat- Safety glasses with side shields[4]
Weighing and Aliquoting (Powder) - Primary Containment: Ventilated balance enclosure (VBE) or isolator[6][7]- Gloves: Double nitrile gloves[3][4]- Eye Protection: Chemical splash goggles[5][8]- Body Protection: Disposable gown with sleeve covers- Respiratory Protection: N95 respirator (if not in an isolator)[3]
Dissolution and Solution Handling - Primary Containment: Certified chemical fume hood[9]- Gloves: Double nitrile gloves[3][4]- Eye Protection: Chemical splash goggles and face shield[4][5][8]- Body Protection: Chemical-resistant lab coat
Experimental Procedures - Primary Containment: Chemical fume hood or other appropriate engineering control- Gloves: Nitrile gloves[3]- Eye Protection: Safety glasses with side shields[4]- Body Protection: Lab coat

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for safely handling potent compounds like Compound H.[10] This involves careful planning and execution at every step.

Experimental Workflow for Handling Compound H

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase receive Receive & Log Compound H store Store in Designated Locked Location receive->store prep_area Prepare Handling Area (e.g., VBE, Fume Hood) store->prep_area don_ppe Don Appropriate PPE (See Table 2) prep_area->don_ppe weigh Weigh Compound H in VBE/Isolator don_ppe->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose Dispose of Waste (See Section 4) decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling the potent Compound H.

Step-by-Step Guidance

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage.

    • Log the compound in the chemical inventory.

    • Store Compound H in its original, tightly closed container in a designated, locked, and ventilated area away from incompatible materials.[1]

  • Preparation :

    • Before handling, review the Safety Data Sheet (SDS) and this guide.[11]

    • Prepare the designated handling area, such as a ventilated balance enclosure (VBE) for weighing powders or a chemical fume hood for handling solutions.[2][6]

    • Assemble all necessary equipment and materials before introducing Compound H.

    • Don the appropriate PPE as specified in Table 2.

  • Handling and Experimentation :

    • Weighing : Always handle solid Compound H within a VBE or an isolator to contain airborne particles.[6] Use dedicated weighing tools.

    • Dissolving : Prepare solutions in a certified chemical fume hood to minimize inhalation exposure to vapors.[9] Add the solvent to the weighed compound slowly.

    • Conducting the Experiment : Perform all subsequent steps that may generate aerosols or vapors within a chemical fume hood.

  • Post-Handling :

    • Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with Compound H using an appropriate and validated cleaning procedure.

    • Waste Disposal : Dispose of all contaminated materials as hazardous waste according to the disposal plan in Section 4.

    • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

    • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

All waste generated from handling Compound H is considered hazardous and must be disposed of accordingly.[12][13] Do not mix with other waste streams unless explicitly permitted.[12]

Table 3: Disposal Procedures for Compound H Waste

Waste TypeContainerLabeling and StorageDisposal Method
Solid Waste (Gloves, gowns, weigh paper, contaminated labware)Lined, puncture-resistant container with a lid"Hazardous Waste - Cytotoxic Agent" with the name "Compound H"Collection by the institution's hazardous waste management service.[14]
Liquid Waste (Unused solutions, solvent rinses)Leak-proof, compatible container (e.g., glass for organic solvents)[9]"Hazardous Waste - Liquid" with the name "Compound H" and solvent compositionCollection by the institution's hazardous waste management service. Do not dispose of down the drain.[13]
"Empty" Containers Original containerDeface original labels.[13]Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, then dispose of the container as regular trash.[15]
Sharps (Needles, contaminated glassware)Approved sharps container"Hazardous Waste - Sharps"Collection by the institution's hazardous waste management service.

Logical Framework for PPE Selection

The choice of PPE is determined by a risk assessment of the planned procedure. The following diagram illustrates the decision-making process.

PPE Selection Logic for Compound H

ppe_selection start Start: Planned Procedure solid_or_liquid Handling Solid or Liquid? start->solid_or_liquid risk_assessment Risk of Splash or Aerosol? fume_hood Use Fume Hood risk_assessment->fume_hood No face_shield Add Face Shield & Chem-Resistant Apron risk_assessment->face_shield Yes solid_node Solid solid_or_liquid->solid_node Solid liquid_node Liquid solid_or_liquid->liquid_node Liquid weighing_node Weighing/ Aliquoting? solid_node->weighing_node vbe_isolator Use VBE or Isolator weighing_node->vbe_isolator Yes base_ppe Base PPE: Lab Coat, Safety Glasses, Single Gloves weighing_node->base_ppe No (e.g., transport) respirator_node Add Respirator & Double Gloves vbe_isolator->respirator_node liquid_node->risk_assessment face_shield->fume_hood

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Humantenmine
Reactant of Route 2
Humantenmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.